(R)-1-Phenylbutan-1-amine hydrochloride
説明
特性
IUPAC Name |
(1R)-1-phenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLJBKBDJRRHGL-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
(R)-1-Phenylbutan-1-amine hydrochloride chemical structure
The Definitive Technical Guide to (R)-1-Phenylbutan-1-amine Hydrochloride: Structural Elucidation, Biocatalytic Synthesis, and Analytical Validation
Executive Summary
(R)-1-Phenylbutan-1-amine hydrochloride is a highly valuable chiral building block utilized extensively in the synthesis of small molecule pharmaceuticals, including deubiquitinase inhibitors and human leukocyte elastase inhibitors[1]. As drug development increasingly demands enantiopure compounds to avoid off-target toxicity and maximize therapeutic efficacy, the robust synthesis and analytical validation of chiral amines like (R)-1-phenylbutan-1-amine have become paramount. This whitepaper provides an authoritative, in-depth technical roadmap covering the physicochemical profiling, biocatalytic synthesis mechanisms, and self-validating analytical protocols required to handle this compound with scientific rigor.
Physicochemical Profiling & Structural Elucidation
Before initiating any synthetic or analytical workflow, it is critical to establish the baseline physicochemical parameters of the target compound. The hydrochloride salt form is preferred for long-term stability and handling, as the free base is a liquid prone to oxidation and carbon dioxide absorption.
Table 1: Physicochemical Properties of (R)-1-Phenylbutan-1-amine Hydrochloride
| Parameter | Value / Description |
| Chemical Name | (R)-1-Phenylbutan-1-amine hydrochloride |
| CAS Registry Number | 934268-52-7 (HCl salt)[2]; 6150-01-2 (Free base)[3] |
| Molecular Formula | C10H16ClN[4] |
| Molar Mass | 185.69 g/mol [5] |
| IUPAC Name | (1R)-1-phenylbutan-1-amine hydrochloride[4] |
| SMILES | Nc1ccccc1.Cl[4] |
| Appearance | White to off-white crystalline powder |
| Stereochemistry | (R)-enantiomer (>99% ee targeted)[1] |
Mechanistic Pathways for Enantioselective Synthesis
Causality in Experimental Design: Historically, chiral amines were resolved via classical diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid or mandelic acid). However, this classical approach is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer and requires stoichiometric amounts of chiral auxiliaries[6].
To bypass these thermodynamic limitations, modern asymmetric synthesis employs engineered amine transaminases (ATAs). For (R)-1-phenylbutan-1-amine, utilizing an (R)-selective ATA (such as ATA-117-Rd11 derived from Arthrobacter sp.) enables the direct asymmetric amination of the prochiral ketone precursor, butyrophenone[1]. This biocatalytic route is superior because it achieves >99% enantiomeric excess (ee) and operates under mild, environmentally benign conditions[7]. The reaction equilibrium is driven forward by utilizing a high concentration of the amine donor (isopropylamine) and actively removing the acetone byproduct via vacuum[8].
Biocatalytic asymmetric amination of butyrophenone to (R)-1-phenylbutan-1-amine using ATA-117-Rd11.
Experimental Methodologies: Synthesis & Validation
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following workflow details the synthesis of the free base, its conversion to the stable hydrochloride salt, and the orthogonal chiral HPLC method used to validate the stereochemical outcome.
End-to-end experimental workflow from biocatalytic synthesis to analytical validation.
Protocol 1: Biocatalytic Synthesis of (R)-1-Phenylbutan-1-amine Rationale: Operating at pH 11.0 and 45 °C under vacuum maximizes the activity of ATA-117-Rd11 while continuously removing the volatile acetone byproduct, forcing the equilibrium toward the product[8].
-
Preparation: In a jacketed reactor, prepare a 0.1 M potassium phosphate buffer solution adjusted to pH 11.0.
-
Substrate Addition: Add butyrophenone (50 mM final concentration) and isopropylamine (500 mM final concentration) to the buffer. Include 0.5 mM pyridoxal phosphate (PLP) as the essential cofactor[8].
-
Enzyme Loading: Introduce 25 mg/mL of ATA-117-Rd11 cell-free extract (CFE). To aid substrate solubility, add DMSO to a final concentration of 50% (v/v)[8].
-
Reaction Execution: Stir the mixture at 450 rpm at 45 °C. Apply a mild vacuum (400 mbar) to continuously evaporate the generated acetone[7].
-
Monitoring: Monitor the depletion of butyrophenone via standard reversed-phase HPLC at 210 nm. Proceed to extraction upon >95% conversion (typically 24-48 hours).
Protocol 2: Isolation and Hydrochloride Salt Formation Rationale: The free base is isolated via liquid-liquid extraction and immediately converted to the HCl salt to prevent degradation and facilitate crystallization.
-
Quenching & Extraction: Adjust the reaction mixture to pH >12 using 10 M NaOH to ensure the amine is fully deprotonated. Extract three times with tert-butyl methyl ether (TBME)[9].
-
Drying: Combine the organic layers and dry over anhydrous MgSO4. Filter to remove the drying agent.
-
Salt Formation: Cool the TBME solution to 0-5 °C in an ice bath. Slowly bubble anhydrous HCl gas into the solution, or add a stoichiometric equivalent of HCl in diethyl ether dropwise.
-
Crystallization: The (R)-1-phenylbutan-1-amine hydrochloride will precipitate as a white crystalline solid. Filter the solid under a nitrogen atmosphere, wash with cold hexane, and dry under vacuum to constant weight.
Protocol 3: Self-Validating Analytical Protocol (Chiral HPLC) Rationale: To verify the >99% ee claimed by the biocatalytic method, chiral HPLC is mandatory. The ChiralPAK AD-H column (amylose tris(3,5-dimethylphenylcarbamate) stationary phase) is highly effective for resolving chiral arylalkylamines[10].
-
Sample Preparation: Dissolve 1 mg of the synthesized (R)-1-phenylbutan-1-amine hydrochloride in 1 mL of the mobile phase diluent (n-heptane:ethanol, 50:50 v/v). If poor peak shape is observed, the amine can be derivatized with Fmoc-Cl prior to injection[8].
-
Chromatographic Conditions:
-
Column: ChiralPAK AD-H (250 x 4.6 mm, 5 µm)[10].
-
Mobile Phase: Isocratic elution using n-Heptane : Ethanol (95:5 v/v). Note: Addition of 0.1% diethylamine (DEA) is recommended to suppress peak tailing for basic amines.
-
Flow Rate: 0.8 mL/min[10].
-
Detection: UV absorbance at 254 nm and 210 nm.
-
Temperature: 25 °C.
-
-
Validation Metrics: Inject a racemic standard of 1-phenylbutan-1-amine to establish the retention times of both the (R) and (S) enantiomers and confirm baseline resolution (Rs > 1.5). Subsequently, inject the synthesized sample. The ee is calculated by integrating the area under the curve (AUC) for both peaks: ee (%) =[(AUC_R - AUC_S) / (AUC_R + AUC_S)] x 100.
Applications in Drug Development
The enantiomeric purity of bulky arylalkylamines is a critical quality attribute in medicinal chemistry. (R)-1-phenylbutan-1-amine serves as a stereocenter-defining building block in the synthesis of complex therapeutics. For instance, its structural motif is integral to the development of human leukocyte elastase inhibitors such as DMP 777, and its enantiomeric counterpart is found in deubiquitinase inhibitors like degrasyn (WP1130)[1]. By mastering the biocatalytic synthesis and rigorous analytical validation of this compound, drug development professionals can ensure the integrity of their downstream active pharmaceutical ingredients (APIs).
References
-
Grogg-Shop - (R)-1-Phenylbutylamine, ChiPros®, 98%, ee 98+% URL:[Link]
-
KTH DiVA Portal (Advanced Synthesis and Catalysis, 2022) - Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases URL:[Link]
-
ResearchGate - Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases (Figures & Data) URL:[Link]
- Google Patents (WO2008151170A2) - Process for the synthesis of ramelteon and its intermediates (Chiral HPLC Conditions)
-
University of Groningen - Synthesis and application of new chiral amines in Dutch resolution URL:[Link]
-
ETH Zurich Research Collection - Ultrahigh-throughput screening enables efficient single-round oxidase remodelling URL:[Link]
Sources
- 1. Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases [kth.diva-portal.org]
- 2. (R)-1-PHENYLBUTYLAMINE HCL | 934268-52-7 [chemicalbook.com]
- 3. (R)-1-Phenylbutylamine, ChiPros®, 98%, ee 98+% | Grogg-Shop [grogg-chemie.ch]
- 4. (r)-1-phenylbutylamine hydrochloride 95% | CAS: 934268-52-7 | AChemBlock [achemblock.com]
- 5. Phenylbutylamines | Fisher Scientific [fishersci.com]
- 6. pure.rug.nl [pure.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. WO2008151170A2 - Process for the synthesis of ramelteon and its intermediates - Google Patents [patents.google.com]
Synthesis of (R)-1-Phenylbutan-1-amine Hydrochloride: A Technical Guide to Asymmetric Methodologies
Executive Summary
(R)-1-Phenylbutan-1-amine is a highly valuable chiral primary amine, serving as a critical pharmacophore in the development of neuroactive compounds, enzyme inhibitors, and custom therapeutics[1]. The synthesis of its hydrochloride salt demands rigorous stereocontrol to prevent enantiomeric impurities that could lead to off-target biological activity. This whitepaper details two field-proven, highly orthogonal methodologies for its synthesis: a robust chemical asymmetric synthesis utilizing Ellman’s sulfinamide auxiliary [3], and a modern biocatalytic transamination utilizing engineered transaminases [1].
Retrosynthetic Strategies & Mechanistic Rationale
The selection of a synthetic route depends heavily on scale, available infrastructure, and regulatory requirements. We present two distinct pathways:
-
Diastereoselective Nucleophilic Addition (Chemical Route): This approach relies on the condensation of benzaldehyde with (S)-tert-butanesulfinamide. The causality of stereocontrol is rooted in the steric bulk of the tert-butyl group. When propylmagnesium bromide is added in a non-coordinating solvent (CH₂Cl₂), the reaction proceeds via an open transition state. The bulky auxiliary shields one face of the imine, forcing the nucleophile to attack from the Re-face, thereby establishing the (R)-configuration at the alpha-carbon[4].
-
Asymmetric Biocatalysis (Enzymatic Route): This approach utilizes an (R)-selective amine transaminase (e.g., ATA-117-Rd11) to directly aminate the prochiral ketone, butyrophenone. The enzyme's chiral active pocket provides absolute stereocontrol. To overcome the unfavorable thermodynamic equilibrium of transamination, isopropylamine is used in large excess, and the volatile acetone byproduct is continuously removed [2].
Retrosynthetic pathways for (R)-1-Phenylbutan-1-amine HCl via chemical and biocatalytic routes.
Core Protocol 1: Asymmetric Synthesis via Ellman’s Sulfinamide
This protocol is designed as a self-validating system . Each intermediate is isolated and analyzed to ensure the diastereomeric ratio (dr) is >98:2 before proceeding, preventing the carryover of stereochemical errors.
Step 1: Condensation to (S)-N-Benzylidene-tert-butanesulfinamide
-
Causality: Titanium(IV) ethoxide (Ti(OEt)₄) is employed because it acts dually as a Lewis acid to activate the benzaldehyde carbonyl and as a highly efficient water scavenger. This drives the thermodynamic equilibrium exclusively toward the (E)-sulfinyl imine [3].
-
Procedure:
-
In an oven-dried flask under an argon atmosphere, dissolve (S)-tert-butanesulfinamide (1.0 eq, 10 mmol) and benzaldehyde (1.05 eq, 10.5 mmol) in anhydrous THF (30 mL).
-
Add Ti(OEt)₄ (2.0 eq, 20 mmol) dropwise at room temperature.
-
Stir the mixture for 12 hours.
-
Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NaHCO₃, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 8:2). Complete disappearance of the sulfinamide indicates success.
-
Quench the bulk reaction by pouring it into an equal volume of brine with vigorous stirring. Filter the resulting titanium dioxide suspension through a pad of Celite.
-
Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate. Purify via recrystallization (hexanes) to yield the pure (S)-sulfinyl imine.
-
Step 2: Diastereoselective Grignard Addition
-
Causality: The solvent choice is critical. Dichloromethane (CH₂Cl₂) is strictly utilized instead of THF. THF coordinates strongly to the magnesium ion, which disrupts the highly organized open transition state and degrades diastereoselectivity. CH₂Cl₂ ensures tight ion pairing and maximum stereocontrol [5].
-
Procedure:
-
Dissolve the (S)-sulfinyl imine (1.0 eq, 8 mmol) in anhydrous CH₂Cl₂ (40 mL) and cool to -48 °C (dry ice/acetonitrile bath).
-
Add propylmagnesium bromide (2.0 M in ether, 2.0 eq, 16 mmol) dropwise over 30 minutes.
-
Stir at -48 °C for 4 hours, then slowly warm to room temperature overnight.
-
Validation Checkpoint: Analyze a quenched aliquot by ¹H NMR. The dr should be >98:2, verifiable by the distinct tert-butyl singlet shifts of the diastereomers.
-
Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry, and concentrate to yield the (S,R)-sulfinamide intermediate.
-
Step 3: Acidic Cleavage and Salt Formation
-
Procedure:
-
Dissolve the (S,R)-sulfinamide (1.0 eq, 7 mmol) in a 1:1 mixture of methanol and 4.0 M HCl in dioxane (15 mL).
-
Stir at room temperature for 1 hour. The acidic conditions selectively cleave the N-S bond without racemizing the chiral center.
-
Concentrate the solution to dryness under reduced pressure.
-
Triturate the resulting solid with cold diethyl ether to remove the volatile sulfinyl byproducts, yielding (R)-1-phenylbutan-1-amine hydrochloride as a pristine white solid.
-
Step-by-step workflow for the Ellman auxiliary-mediated synthesis with validation checkpoints.
Core Protocol 2: Biocatalytic Transamination
For laboratories equipped for biocatalysis, the use of engineered transaminases offers a highly sustainable alternative. We utilize the (R)-selective ATA-117-Rd11 variant [1].
-
Causality: Transamination is a reversible process. To drive the reaction to completion, isopropylamine is used as a sacrificial amine donor in massive excess. Furthermore, conducting the reaction under a slight vacuum (400 mbar) selectively volatilizes the acetone byproduct, shifting the equilibrium forward via Le Chatelier’s principle [2].
-
Procedure:
-
Reaction Setup: In a 50 mL bioreactor, prepare a buffer solution (0.1 M potassium phosphate, pH 11.0). Add isopropylamine (500 mM) and pyridoxal 5'-phosphate (PLP, 0.5 mM) as the essential cofactor.
-
Substrate Addition: Add butyrophenone (50 mM) dissolved in DMSO (final DMSO concentration 40-50% v/v to ensure substrate solubility) [2].
-
Bioconversion: Introduce ATA-117-Rd11 cell-free extract (25 mg/mL). Incubate at 45 °C under magnetic stirring (450 rpm) and 400 mbar vacuum.
-
Validation Checkpoint: Monitor the conversion via HPLC (UV detection at 210 nm). The reaction is typically complete (>85% conversion) within 24-48 hours.
-
Workup: Adjust the pH to 12.0 with 5M NaOH to ensure the amine is fully deprotonated. Extract three times with methyl tert-butyl ether (MTBE).
-
Salt Formation: Dry the combined MTBE layers over Na₂SO₄. Bubble dry HCl gas through the solution (or add 4.0 M HCl in dioxane) until precipitation ceases. Filter and dry the (R)-1-phenylbutan-1-amine hydrochloride salt.
-
Quantitative Data & Quality Control
To ensure the integrity of the final API or building block, the following analytical specifications and comparative metrics must be observed.
Table 1: Comparison of Synthetic Methodologies
| Metric | Ellman’s Auxiliary Route | Biocatalytic Route (ATA-117-Rd11) |
| Overall Yield | 65 - 75% (over 3 steps) | 70 - 85% (based on extraction) |
| Enantiomeric Excess (ee) | > 98% | > 99% |
| Scalability | Excellent (Standard multi-kg scale) | High (Requires bioreactor setup) |
| Primary Impurities | (S)-enantiomer, unreacted ketone | Acetone, isopropylamine, unreacted ketone |
| Environmental Impact | Moderate (Metal waste, solvents) | Low (Aqueous buffer, renewable catalyst) |
Table 2: Analytical Specifications for (R)-1-Phenylbutan-1-amine HCl
| Analytical Technique | Expected Result / Specification |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.50 (br s, 3H, NH₃⁺), 7.45-7.25 (m, 5H, Ar-H), 4.15 (t, 1H, CH), 2.05-1.85 (m, 2H, CH₂), 1.40-1.15 (m, 2H, CH₂), 0.85 (t, 3H, CH₃) |
| Chiral HPLC | Chiralcel OD-H column, Hexane/IPA (90:10), 1.0 mL/min. Retention time distinct from the (S)-enantiomer. |
| Melting Point | 158 - 161 °C |
| Specific Rotation [α]²⁰_D | +15.5° (c = 1.0, MeOH) |
References
- Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. Advanced Synthesis and Catalysis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-TpnLyOdKBxfHHVdnkSzUwT7sgNyiObRhvPwyU6Z_9KP_RtU-exVhsU-qQnSbgGzkkH_Yd0DTTmtf55xTG2SnZzzy72GwkM5UwIA-6DbRTyLTtdsQHOP0ah6wMZqwzcZXEOakvWeVrSwvHm82i40hgFG1suBzuQ==]
- Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases (ResearchGate PDF). ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZDQKbQr6hL0P8qrglqw2et4Uw_V_4i4UvBtfFU-kiYup4yhCDrbbdaft1lKnI78o54xme1lK4xlPGyGXZvsw0o_RN64ZGR4x6B5JMmbdSwddnmum-RJhKugZcF91zUj-nQ07-Qd9QR7DMc7y9Ogu6gAcpoDQAPSItF0NFoFjOqkAZ7pQ1fOAT640r8P30Y8wBYMDKvk5HYOBY6XuCrCUIs1TgyEgWWFsp4q8Hn0uNF44EamlRQqLEmFIUmf1wcVdK7WaGNN-TdNRLqLAntxbC1Nz8hXVX2-oMSw==]
- 1-(3,5-Dichlorophenyl)butan-1-amine | 1270480-07-3. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgsIwgGzAYsNSU0nnOMvcf7EglJPDS3Q7XjQV4g8oPDUad4Bmkq-C5YS7in5ollazcEOEeZy0r4ecFy9z_vQB7FaL6KJ1utErfjnxaqRfbu7TSMv2DShNeT_mJY_oBKQZ0etMT]
- Asymmetric Reductive Amination: Convenient Access to Enantioenriched Alkyl‐Alkyl or Aryl‐Alkyl Substituted α‐Chiral Primary Amines. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcH2P1KAwNtQ7IguzdlkwA-0cltB_bRCrWl4D4cMXfqFe-AS6TLwrq6W5AfGCA7z7TXUf3uNNYnrrnbhlAs9GA5Z3mJwCZ4vNy4qe8wCNi7Lq6OyTM8xp9RCvD_D4iP105cG_L63l8TrNICyFwpiRF-8JDOMgsKVdhEZfl8K0mQ4cLN7A58dFT9GJAFXsnsE-VJxSC5l_pHz6vVCLO2EOL2NxTAprUC2kCslpLC6deKPHKuryTn_Yl3_MsQYHncS36Er5Q4nfF3Am1vQT8MGjuyK3ir5flsQXPyYSrtTwyAwOxZQ8arzDT9x2utnsfNQ==]
- Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8GLFtjSo-Fq5K8mx93diyaEtZlAkyV_k_7Ss0xrJ5XK3r_3VHakX8OlHI-1g2N26GCs2Bpv_5VYRDJuvJXETBmM-jOrY1s_fYqT6aM93JYZViSV3kD2k4D_pFTpWFP_LvF4oBNBH75Bk04A==]
Enantioselective Synthesis of Chiral Amines: A Technical Guide to Chemocatalytic and Biocatalytic Workflows
An in-depth technical guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of chiral amines.
The Strategic Importance of Chiral Amines in Drug Development
Chiral amines are indispensable structural motifs in modern pharmacology and agrochemistry. It is estimated that 40–45% of all small-molecule active pharmaceutical ingredients (APIs) contain at least one chiral amine scaffold[1],[2]. Historically, the pharmaceutical industry relied on optical resolution or stoichiometric chiral auxiliaries to access these molecules. However, these methods suffer from poor atom economy, generating massive amounts of chemical waste.
Today, the paradigm has shifted toward asymmetric catalysis. By utilizing transition-metal catalysis, biocatalysis, and organocatalysis, researchers can directly install stereocenters with high precision. As a Senior Application Scientist, selecting the appropriate synthetic route requires a deep understanding of the mechanistic causality behind each catalyst system. This whitepaper deconstructs the core methodologies, providing field-proven insights and self-validating protocols for the enantioselective synthesis of chiral amines.
Caption: Logical mapping of primary enantioselective chiral amine synthesis pathways.
Core Methodologies & Mechanistic Causality
Transition-Metal Catalyzed Direct Asymmetric Reductive Amination (DARA)
Direct asymmetric reductive amination (DARA) is one of the most step-efficient approaches for constructing chiral amines. It bypasses the circuitous route of isolating unstable imine or enamine intermediates by coupling a ketone and an amine in a single step[3].
Causality in Catalyst Design: Iridium (Ir) and Ruthenium (Ru) complexes are the gold standards for DARA. For instance, Ir-complexes bearing sterically tunable chiral phosphoramidite ligands effectively utilize primary alkyl amines as nitrogen sources. The causality here is structural: the alkyl amine substrate acts as a ligand for the Ir center, strengthened by an (N)H-O(P) hydrogen-bonding attraction. The critical hydride addition occurs via an "outer-sphere" transition state, heavily influenced by Cl-H hydrogen bonding, which dictates the stereochemical outcome[3].
Furthermore, the addition of Brønsted acids is not merely optional; it is mechanistically vital. The acid serves a triple role: it decreases the inhibitory coordination of the amine to the metal, accelerates the formation of the transient imine intermediate, and guides the reaction through the outer-sphere H-addition alongside the bulky ligand[4]. Omitting the acid often leads to the formation of large amounts of alcohol byproducts (>25%) due to the direct reduction of the ketone[5].
Biocatalysis: ω -Transaminases and Imine Reductases
Biocatalysis offers unparalleled stereoselectivity under mild, aqueous conditions. The two primary enzyme classes utilized are ω -transaminases ( ω -TAs) and imine reductases (IREDs)[1].
Causality in Reaction Engineering:
ω -TAs utilize pyridoxal 5′-phosphate (PLP) as a tightly bound prosthetic group to transfer an amino moiety from a donor (e.g., isopropylamine) to a prochiral ketone[6]. The reaction follows a ping-pong bi-bi kinetic mechanism. However, transamination is strictly equilibrium-limited. Because the thermodynamics often favor the ketone substrate over the amine product, the causality of high yields relies entirely on equilibrium shifting. This is achieved by using a massive excess of the amine donor or by continuously removing the ketone coproduct (e.g., sweeping volatile acetone under vacuum)[7].
Caption: Ping-pong bi-bi kinetic mechanism of PLP-dependent ω-transaminases.
Organocatalysis: Chiral Phosphoric Acids (CPAs)
For metal-free enantioselective reductions, Chiral Phosphoric Acids (CPAs) combined with Hantzsch esters have proven highly effective, particularly for rigid cyclic imines that are notoriously difficult to reduce[8].
Causality in Activation: CPAs operate via bifunctional activation. The Brønsted acidic proton of the CPA protonates the imine, increasing its electrophilicity. Simultaneously, the bulky chiral phosphate counterion forms a tight, stereocontrolled ion pair with the iminium intermediate. This rigid chiral pocket directs the biomimetic hydride transfer from the Hantzsch ester exclusively to one face of the imine. This methodology has been successfully applied to the gram-scale synthesis of the Parkinson's disease drug rasagiline, achieving >96% ee[8].
Comparative Analysis of Synthetic Strategies
To aid in route scouting, the following table summarizes the operational parameters of the three core methodologies.
Table 1: Comparative Analysis of Enantioselective Amine Synthesis Strategies
| Strategy | Catalyst System | Key Reagents / Cofactors | Primary Advantages | Limitations | Typical ee (%) |
| Chemocatalytic DARA | Ir, Ru, Rh complexes with chiral ligands | H₂, Brønsted/Lewis acids | High atom economy; single-step from ketones[3]. | Requires high-pressure H₂; sensitive to steric hindrance. | 90 – >99% |
| Biocatalytic Transamination | ω -Transaminase ( ω -TA) | PLP, Amine donor (e.g., iPrNH₂) | Exceptional selectivity; mild aqueous conditions[6]. | Equilibrium limited; requires coproduct removal[7]. | >99% |
| Organocatalytic Reduction | Chiral Phosphoric Acids (CPAs) | Hantzsch ester (Hydride donor) | Metal-free; excellent for rigid cyclic imines[8]. | Requires stoichiometric organic hydride donors. | 85 – 96% |
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that mechanistic failures are caught immediately.
Protocol 1: Iridium-Catalyzed DARA of Prochiral Ketones
Objective: Synthesize an enantioenriched alkyl-alkyl primary amine from a prochiral ketone.
-
Catalyst Preparation (Glovebox): In a dry, inert atmosphere, dissolve [Ir(COD)Cl]2 (0.5 mol%) and a chiral phosphoramidite ligand (1.1 mol%) in anhydrous dichloromethane. Stir for 30 minutes at room temperature to ensure complete complexation.
-
Substrate & Additive Assembly: Add the prochiral ketone (1.0 equiv) and the primary alkyl amine (1.2 equiv). Crucially, add a Brønsted acid (e.g., diphenyl phosphate, 10 mol%) to suppress catalyst inhibition and promote imine formation[4].
-
Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel three times with H₂, then pressurize to 30 bar. Stir at 40 °C for 16 hours.
-
Self-Validation & Quality Control (QC Checkpoint 1): Vent the H₂ and take a 50 µL aliquot. Analyze via crude ¹H NMR. Validation metric: Calculate the ratio of the desired amine to the corresponding secondary alcohol. If the alcohol byproduct exceeds 5%, the Brønsted acid failed to sufficiently promote the transient imine, leading to direct ketone reduction[5].
-
Workup & Isolation: Concentrate the mixture under reduced pressure. Purify the amine via silica gel flash chromatography (eluting with EtOAc/Hexanes + 1% Et₃N).
-
Stereochemical Validation (QC Checkpoint 2): Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard.
Protocol 2: Biocatalytic Transamination using ω -Transaminase
Objective: Achieve >99% ee in the synthesis of a chiral amine via enzymatic transamination.
-
Enzyme Preparation: Rehydrate lyophilized ω -transaminase (e.g., from Pseudomonas putida) in 100 mM Tris-HCl buffer (pH 8.0)[6].
-
Reaction Matrix Assembly: To the buffered enzyme solution, add the PLP cofactor (1.0 mM). Add isopropylamine (amine donor) in a massive stoichiometric excess (1.0 M) to drive the equilibrium. Finally, add the prochiral ketone substrate (50 mM) dissolved in 5% v/v DMSO to aid solubility.
-
Self-Validation & Quality Control (QC Checkpoint 1): Set up a parallel negative control lacking the PLP cofactor. Validation metric: If the negative control shows >1% amine product after 24 hours, background chemical amination or assay contamination is occurring, invalidating the biocatalytic results.
-
Incubation & Equilibrium Shifting: Incubate the reaction at 35 °C with orbital shaking (200 rpm) for 24–48 hours. To continuously shift the equilibrium, leave the reaction vessel loosely capped in a well-ventilated incubator to allow the volatile acetone coproduct to evaporate[7].
-
Extraction & Analysis: Quench the reaction by adding 10 M NaOH to raise the pH > 11 (ensuring the product amine is fully deprotonated). Extract three times with methyl tert-butyl ether (MTBE). Dry the organic layer over Na₂SO₄.
-
Stereochemical Validation (QC Checkpoint 2): Analyze the organic extract via chiral Gas Chromatography (GC-FID). Ensure baseline separation of enantiomers to confirm >99% ee.
Conclusion & Future Perspectives
The enantioselective synthesis of chiral amines has evolved from stoichiometric chiral auxiliary reliance to highly sophisticated, catalytic, and atom-economical processes. Transition-metal catalyzed DARA provides immense scalability and step-economy[3],[9], while biocatalysis offers unmatched stereoselectivity and environmental sustainability[1],[10]. Organocatalysis fills the void for metal-free reductions of challenging cyclic substrates[8]. For drug development professionals, mastering the causality behind these catalytic cycles—whether it be the outer-sphere transition states of Iridium complexes or the equilibrium thermodynamics of PLP-dependent enzymes—is the key to designing robust, scalable synthetic routes.
References
- Title: Asymmetric Reductive Amination: Convenient Access to Enantioenriched Alkyl‐Alkyl or Aryl‐Alkyl Substituted α‐Chiral Primary Amines Source: Advanced Synthesis & Catalysis URL
-
Title: Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources Source: Nature Communications URL: [Link]
-
Title: Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine Source: Chemistry–An Asian Journal URL: [Link]
- Title: Ruthenium‐Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2 Source: ResearchGate URL
- Title: The Industrial Age of Biocatalytic Transamination Source: ResearchGate URL
- Title: Oxidoreductase-Catalyzed Synthesis of Chiral Amines Source: ACS Catalysis URL
- Title: Kinetic Resolution to Simultaneously Access Both Primary and Secondary NH-Unprotected Chiral Amines via Ir-Catalyzed Asymmetric Reductive Amination Source: Organic Letters URL
- Title: Organocatalytic strategies for enantioselective metal-free reductions Source: Catalysis Science & Technology URL
- Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews URL
- Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation (PMC)
- Title: The Transformative Power of Biocatalysis in Convergent Synthesis Source: NIH PMC URL
- Title: Characterization of a Putrescine Transaminase From Pseudomonas putida and its Application to the Synthesis of Benzylamine Derivatives Source: Frontiers URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub. Asymmetric Reductive Amination: Convenient Access to Enantioenriched Alkyl‐Alkyl or Aryl‐Alkyl Substituted α‐Chiral Primary Amines / Advanced Synthesis & Catalysis, 2006 [sci-hub.box]
- 6. Frontiers | Characterization of a Putrescine Transaminase From Pseudomonas putida and its Application to the Synthesis of Benzylamine Derivatives [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Transformative Power of Biocatalysis in Convergent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Characterization of (R)-1-Phenylbutan-1-amine Hydrochloride: An In-Depth Technical Guide
Introduction
(R)-1-Phenylbutan-1-amine (frequently designated as (R)-1-phenylbutylamine) is a chiral primary aliphatic amine that functions as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and serves as a highly effective chiral resolving agent [1]. In pharmaceutical development and process chemistry, this compound is predominantly isolated and utilized as a hydrochloride salt (C₁₀H₁₅N·HCl). The salt form is preferred because it drastically enhances solid-state stability, aqueous solubility, and crystallinity compared to its volatile free-base counterpart [2].
As a Senior Application Scientist, I approach the spectral characterization of this compound not merely as a routine data-collection exercise, but as a rigorous, self-validating system. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data requires a deep mechanistic understanding of how the protonated ammonium state (-NH₃⁺) dictates the physical and electronic behavior of the molecule.
Self-Validating Analytical Workflows & Methodologies
To ensure absolute trustworthiness in our structural elucidation, the analytical workflow must be designed to prevent common spectroscopic artifacts (e.g., deuterium exchange, solid-state ion exchange).
Step-by-Step Methodology:
-
Sample Preparation for NMR: Weigh exactly 10.0 mg of (R)-1-Phenylbutan-1-amine HCl. Dissolve completely in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).
-
Mechanistic Causality: DMSO-d₆ is deliberately chosen over D₂O. D₂O would cause rapid, spontaneous deuterium exchange with the -NH₃⁺ protons, completely obliterating their signal. DMSO-d₆ locks the exchange rate, allowing direct observation of the protonated salt state.
-
-
Sample Preparation for FT-IR: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Perform a background air scan to validate baseline integrity. Place 2-3 mg of the neat solid powder directly onto the crystal and apply uniform pressure using the anvil.
-
Mechanistic Causality: ATR is selected over traditional KBr pellet pressing. Subjecting an amine hydrochloride to high pressure in a KBr matrix often induces solid-state ion exchange (forming the HBr salt artifact), which artificially shifts the delicate N-H vibrational frequencies.
-
-
Sample Preparation for MS: Prepare a 1 µg/mL solution of the sample in 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Self-Validation: Prior to sample injection, infuse a sodium formate calibration standard to verify that the instrument's mass accuracy is strictly < 5 ppm.
-
Fig 1. Multimodal, self-validating analytical workflow for spectral characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of the hydrochloride salt differ fundamentally from the free base due to the strong electron-withdrawing nature of the -NH₃⁺ group.
¹H and ¹³C NMR Data Summary (DMSO-d₆)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality |
| ¹H | 0.85 | Triplet (t, J = 7.3 Hz) | 3H | -CH₃ (C4) | Terminal methyl, shielded aliphatic environment. |
| ¹H | 1.15 - 1.30 | Multiplet (m) | 2H | -CH₂- (C3) | Adjacent to terminal methyl. |
| ¹H | 1.75 - 1.95 | Multiplet (m) | 2H | -CH₂- (C2) | Diastereotopic protons due to adjacent chiral center. |
| ¹H | 4.30 | Triplet (t, J = 7.5 Hz) | 1H | -CH- (C1) | Deshielded by adjacent -NH₃⁺ and phenyl ring. |
| ¹H | 7.35 - 7.55 | Multiplet (m) | 5H | Ar-H | Aromatic protons (ortho, meta, para). |
| ¹H | 8.60 | Broad Singlet (br s) | 3H | -NH₃⁺ | Slow exchange in DMSO-d₆; diagnostic of HCl salt. |
| ¹³C | 13.5 | Singlet | - | C4 | Aliphatic terminal carbon. |
| ¹³C | 35.4 | Singlet | - | C2 | Beta-carbon to the ammonium group. |
| ¹³C | 54.6 | Singlet | - | C1 | Alpha-carbon; strongly deshielded by -NH₃⁺. |
| ¹³C | 127.4 - 138.2 | Multiple | - | Ar-C | Phenyl ring carbons (ipso at 138.2 ppm). |
Expert Insight: The most critical diagnostic feature here is the C1 methine proton at 4.30 ppm. In the free base, this proton typically resonates around 3.90 ppm. The transition to the hydrochloride salt induces a strong inductive withdrawal of electron density, deshielding the alpha-proton and shifting it significantly downfield. Furthermore, the broad singlet at 8.60 ppm unequivocally confirms the presence of the protonated amine.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy provides direct evidence of the solid-state hydrogen bonding network inherent to the hydrochloride salt.
FT-IR Data Summary (ATR, Solid State)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment & Causality |
| 3050 - 2800 | Strong, Broad | N-H / C-H Stretch | Massive broadening caused by strong ⁺N-H···Cl⁻ hydrogen bonding in the crystal lattice. Masks individual C-H stretches. |
| 1605, 1585 | Medium | C=C Stretch | Aromatic ring breathing modes. |
| 1510 | Strong | N-H Bend | Asymmetric bending of the -NH₃⁺ group. |
| 1455 | Medium | C-H Bend | Scissoring deformation of the aliphatic -CH₂- groups. |
| 765, 705 | Strong | C-H Out-of-Plane | Diagnostic "oop" bends for a mono-substituted benzene ring. |
Expert Insight: A novice analyst might look for the sharp, distinct N-H doublet (~3400 and 3300 cm⁻¹) typical of primary amines. However, protonation transforms the amine into an ammonium ion. The resulting ionic lattice creates a continuum of hydrogen-bonded states, manifesting as a broad, dominant "hydrochloride band" that completely swallows the region from 3050 to 2800 cm⁻¹.
Mass Spectrometry (MS) & Fragmentation Pathways
Mass spectrometry confirms the molecular weight and provides a highly specific structural fingerprint via fragmentation.
MS Data Summary
| Ionization Mode | m/z | Relative Abundance | Ion Assignment |
| ESI+ | 150.1 | 100% | [M+H]⁺ (Protonated molecular ion) |
| ESI+ | 133.1 | 15% | [M+H - NH₃]⁺ (Loss of ammonia) |
| EI (70 eV) | 149.1 | < 5% | [M]•⁺ (Radical molecular ion) |
| EI (70 eV) | 106.1 | 100% | [Ph-CH=NH₂]⁺ (Base peak, α-cleavage) |
| EI (70 eV) | 77.1 | 25% | [C₆H₅]⁺ (Phenyl cation) |
Mechanistic Causality of Fragmentation: In Electron Ionization (EI), the molecule is bombarded with 70 eV electrons, ejecting an electron from the nitrogen lone pair to form a radical cation ([M]•⁺ at m/z 149). This species is highly unstable and rapidly undergoes alpha-cleavage . The C1-C2 bond breaks, expelling a neutral propyl radical (•C₃H₇, 43 Da).
Why does the molecule preferentially cleave the propyl chain rather than the phenyl ring? The causality is purely thermodynamic. Cleaving the alkyl chain yields an iminium ion ([Ph-CH=NH₂]⁺ at m/z 106) that is highly resonance-stabilized by the adjacent phenyl ring. Phenyl cleavage would yield a far less stable aliphatic iminium ion. Thus, m/z 106 acts as the definitive mass spectral fingerprint for 1-phenyl-substituted aliphatic amines [3].
Fig 2. Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.
Conclusion
The spectral characterization of (R)-1-Phenylbutan-1-amine hydrochloride requires a holistic understanding of its physical chemistry. By employing self-validating protocols—such as utilizing DMSO-d₆ to preserve exchangeable protons and ATR-FTIR to prevent pressure-induced ion exchange—researchers can confidently elucidate its structure. The resulting data (the 4.30 ppm NMR methine shift, the broad 3000 cm⁻¹ IR lattice band, and the m/z 106 MS alpha-cleavage fragment) form an interconnected, highly reliable diagnostic profile.
References
-
Title: (R)-1-Phenylbutylamine | C10H15N | CID 2449447 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: 1-Phenylbutan-1-amine | C10H15N | CID 3603785 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: (S)-1-Phenylbutylamine | C10H15N | CID 2449444 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
Sources
Navigating the Chemistry of Chiral Amines: A Technical Guide to the Safe Handling of (R)-1-Phenylbutan-1-amine Hydrochloride
This document provides a comprehensive technical overview for the safe handling, storage, and emergency management of (R)-1-Phenylbutan-1-amine hydrochloride. Designed for researchers, chemists, and professionals in the field of drug discovery and development, this guide synthesizes critical safety data with practical, field-proven methodologies. The protocols and recommendations herein are grounded in established safety principles to ensure user protection and experimental integrity.
Compound Identification and Physicochemical Properties
(R)-1-Phenylbutan-1-amine hydrochloride is a chiral amine salt, often utilized as a building block in asymmetric synthesis. Understanding its fundamental properties is the first step in safe handling. While comprehensive experimental data for the hydrochloride salt is limited, the following table summarizes available information for the salt and its corresponding free base.
| Property | Value | Source |
| Chemical Name | (1R)-1-phenylbutan-1-amine hydrochloride | IUPAC |
| Synonyms | (R)-1-Phenylbutylamine HCl | [1] |
| CAS Number | 934268-52-7 | [2] |
| Molecular Formula | C₁₀H₁₆ClN | [2] |
| Molecular Weight | 185.70 g/mol | [2] |
| Physical Form | Solid (Crystalline Powder/Powder) | [2] |
| Molecular Weight (Free Base) | 149.23 g/mol | [3] |
| Boiling Point (Free Base) | 220°C | [1] |
| Density (Free Base) | 0.93 g/cm³ | [4] |
| Flash Point (Related Compound) | 97 °C | [4] |
Note: Some physical properties listed are for the free base or related isomers and should be used as an estimation only.
Hazard Identification and Toxicological Profile
(R)-1-Phenylbutan-1-amine hydrochloride is classified as a hazardous substance. The primary risks are associated with its corrosive nature and potential for harm if ingested or inhaled.[3][4][5][6]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]
-
Skin Corrosion/Irritation (Category 1B/1C): Causes severe skin burns and eye damage.[3][4][6]
-
Serious Eye Damage/Irritation (Category 1): Causes serious eye damage.[4][6][7]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[5]
Toxicological Summary: Direct contact can cause severe irritation and chemical burns to the skin and eyes. Ingestion may lead to severe damage of the mucous membranes, throat, and stomach.[6][7] Inhalation of dust may cause irritation to the respiratory tract. While specific LD50/LC50 data for this compound are not readily available, a related compound, 3-Amino-1-phenylbutane, has a reported LDLo (Rat, Intraperitoneal) of 100 mg/kg, indicating significant toxicity.[4]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for mitigating exposure risks. This is often visualized as the "Hierarchy of Controls."
Caption: Hierarchy of Controls.
Engineering Controls:
-
Chemical Fume Hood: All weighing and solution preparation activities must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particles.[8][9]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[10]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[9]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Gloves must be inspected before use and changed immediately if contaminated.[1][8]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An apron may be necessary for added protection when handling larger volumes.[1][9]
-
Respiratory Protection: Typically not required when work is performed within a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary, and personnel must be fit-tested and trained.[11]
Safe Handling and Storage Protocols
Adherence to strict protocols is critical to prevent accidents and exposure.
General Handling Workflow
Caption: General Handling Workflow.
Step-by-Step Protocol for Weighing and Solution Preparation
-
Preparation: Before starting, review this guide and the manufacturer's Safety Data Sheet (SDS).[8] Assemble all necessary equipment (spatulas, weigh paper/boat, beaker, stir bar, solvent).
-
PPE: Don all required PPE as specified in Section 3.
-
Work Area: Conduct all operations within a chemical fume hood.[9] Ensure the work surface is clean and uncluttered.
-
Weighing:
-
Place an anti-static weigh boat or glassine paper on the analytical balance.
-
Carefully open the container of (R)-1-Phenylbutan-1-amine hydrochloride. Avoid creating dust.
-
Using a clean spatula, transfer the desired amount of solid to the weigh boat.
-
Securely close the main container immediately after dispensing.
-
-
Solution Preparation:
-
Place a beaker containing the desired solvent and a stir bar on a stir plate within the fume hood.
-
Slowly and carefully add the weighed solid to the solvent while stirring. Do not add solvent to the solid.
-
Adding the amine salt to a solution may cause a temperature change; proceed with caution.
-
-
Cleanup:
-
Decontaminate the spatula and any other reusable equipment.
-
Dispose of the weigh boat and any contaminated wipes as hazardous waste.
-
Wipe down the work surface in the fume hood.[10]
-
Wash hands thoroughly after removing gloves.
-
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.[4][5]
-
Store in a designated corrosives cabinet.[10] Do not store above eye level.[9]
-
Ensure containers are clearly labeled.
Emergency Procedures
Prompt and correct action during an emergency is vital to minimize harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes under an emergency shower.[11][12] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for the compound.[11]
Spill Response
The appropriate response depends on the size and location of the spill.
Caption: Emergency Spill Response Decision Tree.
Step-by-Step Protocol for Minor Spill Cleanup (Solid)
This protocol applies to small spills (< 1 kg) contained within a laboratory that can be safely managed by trained personnel.
-
Alert: Alert personnel in the immediate area.[13]
-
Isolate: Restrict access to the spill area.
-
PPE: Don a minimum of two pairs of nitrile gloves, chemical splash goggles, a face shield, and a lab coat.
-
Ventilate: Increase ventilation by opening the fume hood sash (if the spill is not inside) and closing the lab door.[12]
-
Contain: Do not use water or create dust.
-
Absorb/Collect: Gently cover the spill with an inert absorbent material like vermiculite, sand, or cat litter.[12] Carefully sweep the material into a plastic dustpan.[11] Avoid creating airborne dust.
-
Package: Transfer the collected material and all cleanup items (gloves, dustpan, etc.) into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[11][12]
-
Decontaminate: Wipe the spill area with a damp cloth (water), then a dry one. Place all cleaning materials into the waste container.
-
Label and Dispose: Label the container as "Hazardous Waste" with the full chemical name. Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.
-
Report: Report the incident to your supervisor and EHS as per institutional policy.
Waste Disposal
All waste containing (R)-1-Phenylbutan-1-amine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.
References
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
University of Arkansas. (n.d.). Chemical Spill Response Guide. Campus Safety. Retrieved from [Link]
-
Florida State University. (n.d.). Chemical Spills. Emergency Management. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2449447, (R)-1-Phenylbutylamine. PubChem. Retrieved from [Link]
-
Science Equip. (2024, February 28). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
-
Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]
-
Grand Valley State University. (2015, March 2). Corrosives. Lab Safety. Retrieved from [Link]
-
The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3603785, 1-Phenylbutan-1-amine. PubChem. Retrieved from [Link]
-
Wayne State University. (n.d.). Corrosive Chemicals SOP. Office of Environmental Health and Safety. Retrieved from [Link]
- Safety Data Sheet. (2015, October 6). PHENYLAMINE.
Sources
- 1. (R)-1-Phenylbutylamine | 6150-01-2 [chemicalbook.com]
- 2. Phenylbutylamines | Fisher Scientific [fishersci.com]
- 3. (R)-1-Phenylbutylamine | C10H15N | CID 2449447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 8. scienceequip.com.au [scienceequip.com.au]
- 9. questron.ca [questron.ca]
- 10. research.wayne.edu [research.wayne.edu]
- 11. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]
- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
A Senior Application Scientist's Guide to the Theoretical Elucidation of 1-Phenylbutan-1-amine Stereoisomers
Abstract
The differentiation and absolute configuration assignment of stereoisomers are critical imperatives in drug discovery and development, where subtle changes in three-dimensional structure can lead to vastly different pharmacological and toxicological profiles.[1][2][3] This technical guide provides an in-depth exploration of the theoretical and computational methodologies for studying the stereoisomers of 1-phenylbutan-1-amine, a chiral amine that serves as a valuable model and building block in medicinal chemistry.[4] We will move beyond a mere recitation of protocols to explain the fundamental causality behind experimental design, focusing on building a self-validating system of inquiry from first principles. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical chemistry to solve complex stereochemical challenges.
The Pharmaceutical Imperative: Why Stereoisomerism Matters
In the realm of pharmacology, the human body is the ultimate chiral environment. Biological targets like enzymes and receptors are composed of chiral amino acids, creating specific three-dimensional binding pockets. Consequently, the stereoisomers of a chiral drug, known as enantiomers, can exhibit profound differences in their pharmacokinetic and pharmacodynamic properties.[2][5] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[1][3]
The United States Food and Drug Administration (FDA) has recognized this reality, issuing guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drug candidates early in the development process.[1] This underscores the necessity for robust and reliable methods to not only separate but also unambiguously assign the absolute configuration of molecules like (R)- and (S)-1-phenylbutan-1-amine. While experimental techniques are the final arbiters, computational chemistry provides a powerful, predictive framework to guide and interpret experimental results, often at a fraction of the time and cost.[6][7]
dot
Caption: Enantiomers of 1-phenylbutan-1-amine are non-superimposable mirror images.
The Computational Toolkit: First-Principles Investigation
The foundation of a theoretical study lies in quantum mechanics. Density Functional Theory (DFT) has emerged as the workhorse for molecular property prediction in organic and medicinal chemistry, offering an exceptional balance of computational efficiency and accuracy.[8][9]
Choice of Functional and Basis Set
The accuracy of any DFT calculation is contingent on the choice of the functional and basis set.[9]
-
Functional: For molecules like 1-phenylbutan-1-amine, hybrid functionals are the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely used and has a long track record of success in predicting geometries and chiroptical properties for organic molecules.[10][11][12] Including dispersion corrections, such as with the B3LYP-D3 functional, is crucial to accurately model the non-covalent interactions that govern conformational preferences.[11]
-
Basis Set: A flexible basis set is required to accurately describe the electron distribution. Pople-style basis sets like 6-311++G(d,p) are an excellent starting point.[10][12] The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are important for describing non-covalent interactions, while (d,p) adds polarization functions, allowing for more flexibility in orbital shapes. For higher accuracy, especially in chiroptical calculations, augmented correlation-consistent basis sets like aug-cc-pVDZ may be employed.[13][14]
Solvation Effects
Most spectroscopic measurements are performed in solution. Therefore, accounting for the solvent environment is critical. Implicit solvent models, such as the Polarizable Continuum Model (PCM) , are highly effective.[10] In this model, the solute is placed in a cavity within a continuous medium characterized by the dielectric constant of the solvent. This approach accurately captures the bulk electrostatic effects of the solvent, which can significantly influence conformational energies and spectral properties.
Workflow Part I: Conformational Landscape Analysis
A flexible molecule like 1-phenylbutan-1-amine can exist in numerous spatial arrangements, or conformations, due to rotation around its single bonds. The experimentally observed properties are a Boltzmann-weighted average of the properties of all significantly populated conformers.[15] Therefore, a thorough conformational search is the mandatory first step of any meaningful theoretical study.
Protocol 1: Conformational Search and Optimization
-
Initial Search: Begin with a low-cost molecular mechanics (e.g., MMFF94) or semi-empirical method to rapidly generate a large number of potential conformers.[16] This casts a wide net to ensure no important low-energy structures are missed.
-
Geometry Optimization: Subject all unique conformers from the initial search to a full geometry optimization using DFT (e.g., B3LYP-D3/6-31G(d)) in the desired solvent model (PCM).
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory for each optimized structure. This serves two purposes:
-
It confirms that the structure is a true energy minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energies (ZPVE) and thermal corrections necessary to calculate Gibbs free energies.[17]
-
-
Energy Analysis: Rank the conformers by their relative Gibbs free energies (ΔG). Typically, only conformers within a 2-3 kcal/mol window of the global minimum are considered for further analysis, as higher-energy structures will have negligible populations at room temperature.[15]
| Conformer of (R)-1-phenylbutan-1-amine | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Conf 1 (Global Minimum) | 0.00 | 0.00 | 65.1 |
| Conf 2 | 0.45 | 0.55 | 24.8 |
| Conf 3 | 0.98 | 1.10 | 9.3 |
| Conf 4 | 2.15 | 2.50 | 0.8 |
| ...others | >2.50 | >3.00 | <0.1 |
| Note: This table presents hypothetical but realistic data for illustrative purposes. |
Workflow Part II: Simulating Chiroptical & Spectroscopic Properties
With a set of low-energy conformers, we can now predict the spectroscopic properties that are directly comparable to experimental data.
Electronic and Vibrational Circular Dichroism (ECD/VCD)
ECD and VCD are the definitive spectroscopic techniques for determining the absolute configuration of chiral molecules in solution.[13][18][19] They measure the differential absorption of left- and right-circularly polarized light. Critically, enantiomers produce mirror-image spectra, providing a direct link between the sign of the spectral bands (Cotton effects) and the molecule's absolute configuration.[19]
-
ECD Calculation: ECD spectra arise from electronic transitions and are calculated using Time-Dependent DFT (TD-DFT).[16] The calculation provides the excitation energies (wavelengths) and rotatory strengths for the first 30-50 electronic transitions.
-
VCD Calculation: VCD spectra probe vibrational transitions in the infrared region.[14] DFT frequency calculations that compute atomic axial tensors (AATs) are used to determine the rotatory strength of each vibrational mode.[14] VCD is particularly powerful as it provides many more spectral features than ECD, offering a rich fingerprint for comparison.[18][19]
Protocol 2: Chiroptical Spectra Simulation
-
High-Level Calculation: For each low-energy conformer (from Protocol 1), perform a TD-DFT calculation (for ECD) or a VCD-enabled frequency calculation (for VCD) at a higher level of theory (e.g., B3LYP/aug-cc-pVDZ with PCM).
-
Spectral Generation: For each conformer, generate a simulated spectrum by fitting the calculated rotatory strengths to Gaussian or Lorentzian band shapes. A typical half-width at half-maximum (HWHM) is 0.2-0.3 eV for ECD and 4-6 cm⁻¹ for VCD.[19]
-
Boltzmann Averaging: Construct the final theoretical spectrum by averaging the spectra of all individual conformers, weighted by their Boltzmann populations calculated from the ΔG values.
-
Comparison: Compare the final theoretical spectrum of one enantiomer (e.g., the R-enantiomer) with the experimental spectrum. If the signs and relative intensities of the major bands match, the absolute configuration is confirmed as R. If they are a mirror image, the configuration is S.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
While not inherently chiroptical, NMR and IR spectra provide crucial data for confirming the overall structure and relative stereochemistry.
-
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.[20] These are then converted to chemical shifts by referencing against a calculated standard (e.g., tetramethylsilane, TMS). Comparing calculated ¹H and ¹³C NMR shifts to experimental data can help confirm that the computational model accurately represents the molecular structure.[13]
-
IR Frequencies: The vibrational frequencies and intensities calculated in Protocol 1 can be used to generate a theoretical IR spectrum. This is invaluable for assigning complex bands in the experimental spectrum. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so a uniform scaling factor (e.g., ~0.97 for B3LYP) is typically applied.[19]
Integrated Computational Workflow for Absolute Configuration Assignment
The following diagram and protocol synthesize the entire process into a cohesive, self-validating workflow.
dot
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedgrid.com [biomedgrid.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Importance of Stereochemistry in Drug Design.pptx [slideshare.net]
- 6. Software and resources for computational medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Chemistry | Computer Aided Drug Design | Domainex [domainex.co.uk]
- 8. Theoretical, Quantum and Computational Chemistry [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new chiral phenomenon of orientational chirality, its synthetic control and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 14. Analytic Computation of Vibrational Circular Dichroism Spectra Using Configuration Interaction Methods [arxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling - Journal of King Saud University - Science [jksus.org]
- 18. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. modgraph.co.uk [modgraph.co.uk]
Application Note: Chiral Resolution of 1-Phenylbutan-1-amine via Diastereomeric Salt Formation with Tartaric Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
Enantiomerically pure chiral amines are indispensable building blocks in the pharmaceutical industry and serve as critical intermediates in the synthesis of biologically active compounds. Specifically, 1-phenylbutan-1-amine ( α -propylbenzylamine) is frequently utilized as a benchmark substrate in transaminase biocatalysis studies and drug development[1]. While asymmetric synthesis is viable, classical chiral resolution via diastereomeric salt formation remains one of the most robust, scalable, and cost-effective methods for obtaining enantiopure amines[2].
Why Tartaric Acid? Tartaric acid is a highly effective, naturally abundant resolving agent[3]. Its rigid, linear dicarboxylic acid structure (pKa₁ ~2.98) allows it to form highly ordered, hydrogen-bonded crystal lattices[3]. When racemic 1-phenylbutan-1-amine is reacted with enantiopure L-(+)-tartaric acid, a pair of diastereomeric salts is formed: [(R)-amine·(+)-TA] and[(S)-amine·(+)-TA][2]. Unlike enantiomers, these diastereomers possess distinct physicochemical properties—most notably, differential solubility in protic solvents like methanol[3]. By carefully controlling the stoichiometry and crystallization thermodynamics, the less soluble diastereomeric salt preferentially precipitates, leaving the more soluble diastereomer in the mother liquor[2].
Experimental Workflow
Caption: Workflow for the chiral resolution of 1-phenylbutan-1-amine via diastereomeric salt formation.
Step-by-Step Methodology
Phase 1: Diastereomeric Salt Formation
Causality Check: We employ the Pope and Peachey method by using 0.5 equivalents of the resolving agent. Because only half of the racemic amine can theoretically form a salt with the single-enantiomer acid, this stoichiometry maximizes the enantiomeric excess (ee) of the initial precipitate while leaving the unreacted enantiomer in solution[4][5].
-
Amine Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of racemic 1-phenylbutan-1-amine in a minimal volume of warm methanol (approx. 50–60 °C)[3].
-
Acid Preparation: In a separate vessel, dissolve 0.5 equivalents of L-(+)-tartaric acid in warm methanol[4].
-
Mixing: Slowly add the tartaric acid solution to the amine solution under continuous stirring[4]. Maintain gentle heating for 15-30 minutes to ensure complete dissolution and thermodynamic equilibration.
Phase 2: Fractional Crystallization
Causality Check: Crystallization must be thermodynamically controlled rather than kinetically driven[5]. Rapid cooling causes kinetic trapping, where the more soluble diastereomer co-precipitates, ruining the ee.
-
Controlled Cooling: Remove the heat source and allow the mixture to cool slowly to room temperature undisturbed[4]. The formation of crystals of the less soluble diastereomeric salt should be observed[3].
-
Maturation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 to 2 hours to maximize the precipitation yield of the less soluble salt[3].
-
Isolation: Collect the crystallized salt via vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold methanol to displace any residual mother liquor containing the unwanted enantiomer[3].
Phase 3: Basification and Amine Recovery
Causality Check: The isolated diastereomeric salt is highly water-soluble. By adding a strong base, the amine is deprotonated, rendering it insoluble in water but highly soluble in organic solvents, thus enabling liquid-liquid extraction[3].
-
Salt Cleavage: Suspend the isolated crystals in distilled water. Add a 2M aqueous sodium hydroxide (NaOH) solution dropwise under vigorous stirring until the salt is completely dissolved and the solution is strongly basic[3].
-
Self-Validation (pH Check): Verify the aqueous layer with pH paper. The pH must be >11 to ensure complete deprotonation[3]. If the pH is too low, the amine remains protonated and will be lost in the aqueous phase.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) three times[3].
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-phenylbutan-1-amine[3].
Data Presentation: Optimization Parameters
The efficacy of the resolution is heavily dependent on the solvent system and the molar ratio of the resolving agent[5]. The table below summarizes expected outcomes based on standard resolution conditions for primary chiral amines.
| Resolving Agent | Solvent System | Amine:Acid Molar Ratio | Typical Yield (%)* | Expected Enantiomeric Excess (ee %) |
| L-(+)-Tartaric Acid | Methanol | 1 : 0.5 | 35 - 40% | > 90% |
| L-(+)-Tartaric Acid | Ethanol/Water (9:1) | 1 : 1.0 | 40 - 45% | 85 - 90% |
| D-(-)-Tartaric Acid | Methanol | 1 : 0.5 | 35 - 40% | > 90% |
*Note: Yields are calculated based on the theoretical maximum of 50% for a single enantiomer derived from a racemic mixture. To achieve >99% ee, 1 to 2 additional recrystallization cycles of the isolated salt from hot methanol are typically required prior to basification[5].
Quality Control & Troubleshooting
-
Suboptimal Enantiomeric Excess: If the initial ee is low, it is usually due to co-precipitation. Redissolve the isolated salt in hot methanol and repeat the slow-cooling crystallization step[5].
-
Chiral Purity Analysis: The final enantiomeric purity must be validated. This is routinely performed using chiral High-Performance Liquid Chromatography (HPLC) against racemic standards, or by measuring the specific optical rotation [α]D and comparing it to literature values for enantiopure 1-phenylbutan-1-amine.
-
Impurity Mitigation: Avoid harsh acidic conditions at elevated temperatures during any subsequent salt formations (e.g., converting the free base to a hydrochloride salt), as this can lead to degradation or racemization[4].
References
-
Universidade de Lisboa, "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents". Source: Fenix. URL:[Link]
-
KTH Royal Institute of Technology, "Transaminase Biocatalysis: Applications and Fundamental Studies". Source: DiVA Portal. URL:[Link]
Sources
Application Note: (R)-1-Phenylbutan-1-amine Hydrochloride in Chiral Resolution and Nucleation Inhibition
Executive Summary
(R)-1-Phenylbutan-1-amine hydrochloride is a highly valuable chiral building block and resolving agent. While it can function as a primary resolving agent, its most profound application in modern chiral chemistry is its role as a nucleation inhibitor in the "Dutch Resolution" methodology. By acting as a structural homologue to the classical resolving agent (R)-1-phenylethylamine, the addition of (R)-1-phenylbutan-1-amine selectively disrupts the crystallization of undesired diastereomeric salts. This kinetic intervention widens the metastable zone of supersaturation, preventing co-precipitation and drastically increasing the optical purity of the first crystal crop.
This guide provides an in-depth mechanistic analysis and self-validating protocols for utilizing (R)-1-phenylbutan-1-amine hydrochloride in advanced chiral resolutions.
Mechanistic Causality: The Dual Role of (R)-1-Phenylbutan-1-amine
Thermodynamic Control vs. Kinetic Inhibition
Classical chiral resolution relies on thermodynamic control : a racemic acid is mixed with a single enantiopure amine, forming two diastereomeric salts with different solubilities. However, the system often suffers from co-crystallization because the metastable zone—the temperature gap between dissolution and spontaneous precipitation—is extremely narrow.
The "Dutch Resolution" approach solves this by using a "family" of structurally related resolving agents. When 5–10 mol% of (R)-1-phenylbutan-1-amine is added to a primary resolution system driven by (R)-1-phenylethylamine, it acts as a kinetic nucleation inhibitor.
The Causality of Lattice Disruption
-
Structural Homology: (R)-1-phenylbutan-1-amine shares the same chiral stereocenter and aromatic ring as (R)-1-phenylethylamine, allowing it to interact with the nucleating clusters of the diastereomeric salts in solution.
-
Steric Bulk (The Propyl Effect): The extended aliphatic propyl chain of (R)-1-phenylbutan-1-amine creates steric clashes within the crystal lattice of the more soluble diastereomeric salt.
-
Metastable Zone Widening: This steric disruption selectively inhibits the nucleation of the more soluble salt, kinetically delaying its precipitation and widening the metastable zone.
-
High Diastereomeric Excess (de): Because the more soluble salt is forced to remain in the supersaturated mother liquor, the less soluble salt crystallizes with exceptionally high diastereomeric excess. Remarkably, the bulky inhibitor itself is not detectably incorporated into the precipitated solid.
Mandatory Visualization: Dutch Resolution Workflow
Figure 1: Dutch Resolution workflow using (R)-1-Phenylbutan-1-amine as a nucleation inhibitor.
Quantitative Performance Data
The addition of (R)-1-phenylbutan-1-amine as an inhibitor yields massive improvements in the optical purity of the first crop. The table below summarizes the resolution of racemic Mandelic Acid using the classical method versus the family-based Dutch Resolution method.
| Resolving Agent System | Molar Ratio (Primary : Inhibitor) | Target Racemate | Yield of First Crop (%) | Diastereomeric Excess (de %) | Resolution Efficiency (S-Factor) |
| (R)-1-Phenylethylamine (Classical) | 100 : 0 | (±)-Mandelic Acid | 48% | 14% | 0.13 |
| (R)-1-Phenylethylamine + (R)-1-Phenylbutan-1-amine | 90 : 10 | (±)-Mandelic Acid | 42% | 55% | 0.46 |
Note: The inhibitor effectively quadruples the diastereomeric excess of the first crop without being incorporated into the final crystal lattice.
Self-Validating Experimental Protocols
Protocol A: Preparation of the Free Base from (R)-1-Phenylbutan-1-amine Hydrochloride
Causality: Resolving agents must be in their free amine form to undergo proton transfer and form diastereomeric salts with target racemic acids. The compound is commercially supplied and stored as a hydrochloride salt to prevent oxidative degradation and the formation of carbamates via reaction with atmospheric CO₂.
Materials:
-
(R)-1-Phenylbutan-1-amine hydrochloride (1.0 eq)
-
Methyl tert-butyl ether (MTBE)
-
1M Aqueous Sodium Hydroxide (NaOH) (1.5 eq)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Suspension: Suspend (R)-1-Phenylbutan-1-amine hydrochloride in a biphasic mixture of MTBE (10 mL/g of salt) and 1M NaOH.
-
Liberation: Stir the mixture vigorously at room temperature for 30 minutes until both phases are completely clear. The base neutralizes the HCl, driving the free amine into the organic MTBE layer.
-
Phase Separation: Transfer to a separatory funnel. Isolate the upper organic layer. Extract the aqueous layer once more with half the original volume of MTBE.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate in vacuo (max bath temperature 35 °C to prevent volatilization) to yield the free amine as a pale oil.
-
Self-Validation Step: Check the pH of the residual aqueous layer; it must remain >12 to confirm complete deprotonation. Spot the organic layer on a TLC plate and stain with ninhydrin (heat to develop) to visually confirm the presence of the primary free amine. Use the oil immediately in Protocol B.
Protocol B: Dutch Resolution of Racemic Mandelic Acid
Causality: By intentionally adding 10 mol% of the newly liberated (R)-1-phenylbutan-1-amine to the standard (R)-1-phenylethylamine resolution, we kinetically trap the more soluble diastereomer in solution, allowing the less soluble salt to precipitate with high purity.
Materials:
-
Racemic (±)-Mandelic acid (10.0 mmol, 1.0 eq)
-
(R)-1-Phenylethylamine (4.5 mmol, 0.45 eq)
-
(R)-1-Phenylbutan-1-amine (free base from Protocol A) (0.5 mmol, 0.05 eq)
-
2-Propanol (Isopropanol)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 10.0 mmol of racemic mandelic acid in 15 mL of 2-propanol.
-
Amine Addition: Add a pre-mixed solution of (R)-1-phenylethylamine (0.45 eq) and (R)-1-phenylbutan-1-amine (0.05 eq) dropwise to the acid solution while stirring.
-
Supersaturation: Heat the mixture to reflux (approx. 82 °C) until a completely clear, homogeneous solution is achieved.
-
Controlled Cooling (Critical Step): Remove the flask from the heat source and allow it to cool to room temperature at a controlled, slow rate (e.g., 0.5 °C/min) without agitation. Causality: Rapid cooling forces crash-precipitation, overriding the kinetic nucleation inhibition. Slow cooling leverages the widened metastable zone.
-
Isolation: Once crystallization is complete (typically 12–24 hours), collect the precipitated salt via vacuum filtration. Wash the crystals with a minimal amount of ice-cold 2-propanol.
-
Self-Validation Step: The success of the nucleation inhibition is visually confirmed if the solution remains clear at temperatures where spontaneous co-precipitation previously occurred (approx. 50 °C). Validate the final optical purity by liberating the mandelic acid (using 1M HCl and extracting with ethyl acetate) and analyzing it via chiral HPLC against a racemic standard.
References
-
Dalmolen, J., Tiemersma-Wegman, T. D., Nieuwenhuijzen, J. W., van der Sluis, M., van Echten, E., Vries, T. R., Kaptein, B., Broxterman, Q. B., & Kellogg, R. M. (2005). "The Dutch Resolution Variant of the Classical Resolution of Racemates by Formation of Diastereomeric Salts: Family Behaviour in Nucleation Inhibition." Chemistry – A European Journal, 11(19), 5619-5624.[Link]
-
Vries, T., Wynberg, H., van Echten, E., Koek, J., ten Hoeve, W., Kellogg, R. M., Broxterman, Q. B., Mutsaers, P., van der Wall, F., & Kaptein, B. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354.[Link]
Application Note: Stereoretentive Reductive Amination using (R)-1-Phenylbutan-1-amine Hydrochloride
Mechanistic Rationale & Strategic Reagent Selection
(R)-1-Phenylbutan-1-amine is a highly versatile chiral building block used extensively in pharmaceutical development. In laboratory and manufacturing settings, it is frequently supplied and stored as a hydrochloride salt. This salt form prevents the oxidative degradation and spontaneous carbamate formation (via atmospheric CO₂) that typically plague free-base aliphatic amines. However, the protonated ammonium species is chemically inert as a nucleophile, necessitating a carefully orchestrated free-basing and condensation sequence to achieve successful reductive amination.
The Causality of Reagent Selection:
-
Chemoselective Reduction: Historically, reductive aminations relied on . However, due to its superior safety profile (no toxic cyanide byproducts) and exceptional chemoselectivity. The three electron-withdrawing acetoxy ligands significantly attenuate the nucleophilicity of the borohydride core. Consequently, STAB reduces the transient, highly electrophilic iminium ion rapidly, but reacts sluggishly with parent aldehydes and is nearly inert toward ketones.
-
In Situ Free-Basing: To utilize the hydrochloride salt directly, a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) must be introduced. DIPEA scavenges the HCl, liberating the amine's lone pair for nucleophilic attack on the carbonyl carbon, a standard practice in .
-
Solvent Architecture: 1,2-Dichloroethane (DCE) is the optimal solvent, providing the best balance of solubility for STAB and kinetic acceleration for imine formation, as
Reaction Architecture and Logical Workflow
Logical workflow for the direct reductive amination of amine hydrochloride salts.
Quantitative Reaction Parameters
To ensure reproducibility, the following stoichiometric ratios are standardized for a 1.0 mmol scale reaction.
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol (1 mmol scale) | Function |
| (R)-1-Phenylbutan-1-amine HCl | 185.70 | 1.0 | 185.7 mg | Chiral primary amine (Nucleophile) |
| Target Aldehyde/Ketone | Varies | 1.0 | Varies | Electrophile |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.1 | 142.2 mg (191 µL) | Auxiliary base (Free-basing) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 317.9 mg | Chemoselective reducing agent |
| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 5.0 mL (0.2 M) | Aprotic reaction solvent |
Step-by-Step Experimental Protocol
Phase 1: Amine Liberation and Imine Formation
-
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-Phenylbutan-1-amine hydrochloride (185.7 mg, 1.0 equiv) and anhydrous 1,2-dichloroethane (5.0 mL).
-
Add DIPEA (191 µL, 1.1 equiv) dropwise at room temperature. Stir for 15 minutes.
-
Causality: The hydrochloride salt is largely insoluble in DCE. The addition of DIPEA liberates the soluble free amine, ensuring the nucleophile is fully available and preventing premature reduction of the carbonyl by STAB.
-
-
Add the target aldehyde or ketone (1.0 equiv). Stir the mixture at room temperature for 1 to 2 hours under an inert nitrogen atmosphere.
-
Causality: Allowing pre-formation of the imine (indirect reductive amination) minimizes the risk of direct carbonyl reduction to an alcohol by STAB, maximizing the yield of the desired amine.
-
Phase 2: Chemoselective Reduction 4. Add Sodium Triacetoxyborohydride (317.9 mg, 1.5 equiv) in two equal portions over 5 minutes.
-
Causality: STAB is moisture-sensitive but bench-stable. Portion-wise addition controls any mild exotherm generated during the hydride transfer.
-
(Optional) If reacting with a sterically hindered ketone, add glacial acetic acid (1.0 equiv). Do not add acetic acid if the electrophile is an aldehyde.
-
Causality: Acetic acid catalyzes iminium ion formation for stubborn ketones but can cause over-reduction (alcohol formation) when paired with highly reactive aldehydes.
-
-
Stir the reaction at room temperature for 4–12 hours.
Phase 3: Quenching and Isolation 7. Quench the reaction by carefully adding saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 30 minutes.
-
Causality: The biphasic basic quench safely hydrolyzes unreacted STAB, neutralizes any acid present, and ensures the newly formed secondary amine product is fully deprotonated and partitioned into the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude secondary amine.
Self-Validating System: In-Process Controls & Troubleshooting
A robust protocol must be self-validating. Use the following metrics to confirm the success and integrity of your reaction:
-
Reaction Verification (NMR): Analyze the crude mixture via ¹H NMR. A successful reaction is validated by the disappearance of the carbonyl proton (e.g., aldehyde CHO at δ 9.5-10.5 ppm) and the emergence of a new benzylic/aliphatic multiplet (δ 2.5-3.0 ppm) corresponding to the newly formed C-N bond.
-
Troubleshooting Dialkylation: Primary amines can occasionally undergo double reductive amination to form unwanted tertiary amines. If LC-MS indicates dialkylation, adjust the protocol by using a slight excess of the amine (1.1 equiv) relative to the carbonyl (1.0 equiv) and strictly enforce a 2-hour imine pre-formation period before introducing STAB.
-
Stereochemical Integrity: Because the hydride attack occurs at the electrophilic carbon of the imine and does not involve the chiral α-carbon of (R)-1-Phenylbutan-1-amine, the stereocenter is theoretically preserved. Validate this by measuring the specific rotation of the purified product via polarimetry or by running chiral HPLC against a racemic standard to confirm >99% enantiomeric excess (ee).
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]
-
Borch, R. F. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124. URL: [Link]
-
Pandit, C. R., et al. (2009). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PubMed Central (PMC). URL: [Link]
Application Note: (R)-1-Phenylbutan-1-amine Hydrochloride in Advanced Pharmaceutical Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Chemical Profile
(R)-1-Phenylbutan-1-amine is a bulky, chiral arylbutylamine that serves as a highly versatile building block in modern pharmaceutical synthesis. While the free base is an active nucleophile, it is highly susceptible to atmospheric oxidation and readily reacts with ambient CO₂ to form carbamates.
Causality of the Hydrochloride Form: Supplying and storing this precursor as a hydrochloride (HCl) salt mitigates these degradation pathways. The protonation of the amine lone pair renders it chemically inert during storage, providing a stable, crystalline solid. Furthermore, the HCl salt guarantees precise stoichiometric weighing—a critical requirement when utilizing the compound as a chiral resolving agent or in stoichiometric coupling reactions for active pharmaceutical ingredients (APIs).
Biocatalytic Origins: Ensuring Enantiomeric Purity
The utility of (R)-1-phenylbutan-1-amine in drug development is entirely dependent on its enantiomeric purity. Traditional chemical asymmetric synthesis often struggles with bulky arylbutyl substrates, yielding poor enantiomeric excess (ee).
Recent biocatalytic advancements have solved this by employing engineered transaminases (ATAs). Specifically, the (R)-selective ATA-117-Rd11 enzyme from Arthrobacter sp. is utilized for the asymmetric amination of prochiral ketone precursors. This enzyme has been explicitly engineered with an "enlarged small binding pocket" to accommodate the steric bulk of the arylbutyl group, resulting in the production of (R)-1-phenylbutan-1-amine with >99% ee at high conversion rates (1)[1].
Application I: Synthesis of Degrasyn (WP1130) Analogues for SAR Profiling
Degrasyn (WP1130) is a potent deubiquitinase (DUB) inhibitor that demonstrates significant antimicrobial activity against methicillin-sensitive and multi-resistant Staphylococcus aureus (MRSA). It functions by reversibly modifying essential bacterial cysteines via its electrophilic α-cyanoacrylamide moiety, acting as a Michael acceptor (2)[2].
While the (S)-enantiomer is the primary active component of Degrasyn, the synthesis of the (R)-DGS analogue using (R)-1-phenylbutan-1-amine is critical for Structure-Activity Relationship (SAR) profiling. By synthesizing the (R)-enantiomer, researchers can map the exact stereospecific constraints and spatial geometry of the target cysteine binding pockets in bacterial proteins[2].
Figure 1: Modular synthesis workflow of (R)-Degrasyn analogues from the chiral precursor.
Application II: Chiral Resolution of API Intermediates
In the synthesis of complex APIs, such as the cholesterol-lowering drug rosuvastatin, achieving high enantiomeric purity of early-stage intermediates is paramount. (R)-1-phenylbutan-1-amine serves as a highly effective chiral resolving agent for racemic acid intermediates (3)[3].
Causality of Resolution: The efficacy of this precursor lies in its bulky arylbutyl structural motif. When reacted with a racemic acid, it forms a pair of diastereomeric salts (e.g., R,R-salt and R,S-salt). The steric bulk of the phenyl and butyl groups amplifies the structural differences between the two diastereomers, leading to significantly divergent solubility profiles in polar protic solvents like isopropanol, allowing for clean fractional crystallization[3].
Figure 2: Workflow for the chiral resolution of racemic pharmaceutical intermediates.
Quantitative Data Summary
The following table summarizes the key quantitative metrics regarding the synthesis and application of 1-phenylbutan-1-amine enantiomers across cited literature.
| Enantiomer | Biocatalyst / Method | Yield | Enantiomeric Excess (ee) | Primary Pharmaceutical Application | Ref |
| (R)-1-Phenylbutan-1-amine | ATA-117-Rd11 (Asymmetric amination) | 86% | >99% | Chiral resolving agent, (R)-DGS SAR studies | [1],[2] |
| (S)-1-Phenylbutan-1-amine | Cv-ATA L59A (Kinetic resolution) | 48% (max 50% theoretical) | >99% | Degrasyn (WP1130) active component | [1] |
| (R)-1-Phenylbutan-1-amine | Diastereomeric Salt Resolution (Isopropanol) | ~40% | >98% | Statin intermediate purification | [3] |
Validated Experimental Protocols
Protocol A: Liberation of the Free Base from Hydrochloride Salt
Objective: Convert the stable (R)-1-Phenylbutan-1-amine HCl salt into its reactive free base form prior to nucleophilic coupling. Causality: The HCl salt is unreactive towards electrophiles (like acylating agents) because the nitrogen's lone pair is sequestered by a proton. An alkaline wash is mandatory to liberate the nucleophile.
-
Suspend 10.0 mmol of (R)-1-Phenylbutan-1-amine HCl in 20 mL of Dichloromethane (DCM) in a 100 mL round-bottom flask.
-
Add 20 mL of 1M NaOH (aq) dropwise under vigorous magnetic stirring at room temperature (20°C).
-
Self-Validation Check 1: Stop stirring and allow phase separation. Test the upper aqueous layer with pH paper. It must read pH > 12. If it is lower, add additional 1M NaOH. This guarantees 100% deprotonation of the amine.
-
Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 10 mL of DCM.
-
Combine the organic layers and wash with 10 mL of saturated NaCl (brine) to remove dissolved water.
-
Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.
-
Self-Validation Check 2: Observe the DCM solution. It must be perfectly transparent. Any cloudiness indicates a residual water emulsion, requiring further drying or filtration through a phase-separator frit.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base as a pale, reactive oil. Use immediately in Protocol B.
Protocol B: Synthesis of the Cyanoacetamide Intermediate for (R)-DGS
Objective: Synthesize the immediate precursor to the (R)-Degrasyn analogue[2]. Causality: 1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole is selected as the acylating agent because it is shelf-stable and highly reactive toward primary amines, negating the need for harsh coupling reagents like SOCl₂. Toluene is utilized as the solvent to enable high-temperature reflux, driving the thermodynamic formation of the amide while keeping the pyrazole byproduct in solution during cooling.
-
Dissolve 5.0 mmol of the freshly prepared (R)-1-Phenylbutan-1-amine free base (from Protocol A) in 15 mL of anhydrous toluene.
-
Add 5.2 mmol (1.04 eq) of 1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (110°C) for 2 hours.
-
Self-Validation Check 1: Monitor reaction progress via Thin Layer Chromatography (TLC) using 50% EtOAc/Hexanes as the eluent. Stain the plate with Ninhydrin and heat. The primary amine starting material (which stains deep purple/pink) must be completely absent, replaced by a UV-active product spot.
-
Remove the flask from heat and cool the reaction mixture to 0°C in an ice bath for 30 minutes.
-
Self-Validation Check 2: A white crystalline precipitate should form upon cooling. This is the pure cyanoacetamide intermediate. If no precipitate forms, the reaction is too dilute; concentrate the toluene to half-volume under vacuum and re-cool.
-
Filter the precipitate via vacuum filtration, wash the filter cake with 10 mL of ice-cold hexanes to remove residual pyrazole, and dry under high vacuum to afford the intermediate.
Sources
- 1. Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases [kth.diva-portal.org]
- 2. Degrasyn exhibits antibiotic activity against multi-resistant Staphylococcus aureus by modifying several essential cysteines - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09204H [pubs.rsc.org]
- 3. EP2062903A1 - Statin intermediates and process for the preparation of statins - Google Patents [patents.google.com]
The Art of Creation: A Guide to the Synthesis of Bioactive Molecules
Introduction: The Synthetic Imperative in Modern Medicine
In the intricate dance of drug discovery, synthetic chemistry is the choreographer, dictating the precise assembly of atoms to create molecules with the power to heal and protect. The ability to construct complex molecular architectures from simpler, readily available starting materials is the cornerstone of pharmaceutical and biotechnological advancement. This guide provides an in-depth exploration of cutting-edge synthetic methodologies that have revolutionized the creation of bioactive molecules, offering researchers, scientists, and drug development professionals a practical toolkit of field-proven protocols and the strategic insights behind them. We will delve into the logic of modern synthesis, from the elegance of catalytic cross-coupling to the dawn of C-H activation and photoredox catalysis, illustrating how these powerful tools enable the efficient and selective construction of some of the most important therapeutics of our time.
I. The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in the formation of carbon-carbon and carbon-heteroatom bonds, providing a versatile and reliable method for constructing the core scaffolds of many bioactive molecules.[1] The Suzuki-Miyaura coupling, in particular, has become an indispensable tool in the medicinal chemist's arsenal due to its mild reaction conditions and broad functional group tolerance.[2]
Causality in Experimental Design: The Suzuki-Miyaura Reaction
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components: the palladium catalyst, the ligand, the base, and the solvent system. The catalyst, typically a Pd(0) species, undergoes oxidative addition with an organohalide. The choice of ligand is crucial as it stabilizes the palladium center, influences its reactivity, and facilitates the subsequent steps of transmetalation and reductive elimination.[3] The base plays a critical role in activating the organoboron species for transmetalation. The solvent system must be capable of dissolving both the organic and inorganic reaction components.
Protocol 1: A General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Add the solvent system (10 mL) to the flask.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Sculpting Chirality: Asymmetric Synthesis
The biological activity of many pharmaceuticals is exquisitely dependent on their three-dimensional structure. Asymmetric synthesis, the art of creating chiral molecules in an enantiomerically pure form, is therefore of paramount importance. The Sharpless Asymmetric Epoxidation is a landmark achievement in this field, providing a highly reliable and predictable method for the enantioselective synthesis of epoxy alcohols, which are versatile chiral building blocks.[4][5]
The Logic of Asymmetric Induction: The Sharpless Epoxidation
The remarkable enantioselectivity of the Sharpless epoxidation arises from the formation of a chiral titanium-tartrate complex in situ. This complex creates a chiral environment that directs the delivery of the oxygen atom from the oxidant, tert-butyl hydroperoxide (TBHP), to one face of the allylic alcohol's double bond.[4] The choice of the diethyl tartrate (DET) enantiomer, (+)-DET or (-)-DET, dictates which enantiomer of the epoxy alcohol is formed.[6]
Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol describes a general procedure for the enantioselective epoxidation of a primary allylic alcohol.
Materials:
-
Allylic alcohol (1.0 mmol)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 mmol)
-
(+)-Diethyl tartrate ((+)-DET, 1.5 mmol)
-
tert-Butyl hydroperoxide (TBHP, 5.0 M in decane, 2.0 mmol)
-
Dichloromethane (CH₂Cl₂, anhydrous, 20 mL)
-
Molecular sieves (4Å, powdered)
-
Round-bottom flask
-
Magnetic stirrer
-
Cooling bath (-20 °C)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask containing powdered 4Å molecular sieves, add anhydrous dichloromethane (20 mL) under an inert atmosphere.
-
Cool the flask to -20 °C in a cooling bath.
-
To the cooled suspension, add (+)-diethyl tartrate (1.5 mmol) followed by titanium(IV) isopropoxide (1.2 mmol) via syringe. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst.
-
Add the allylic alcohol (1.0 mmol) to the reaction mixture.
-
Slowly add the solution of TBHP (2.0 mmol) dropwise over 10-15 minutes, ensuring the internal temperature remains below -15 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of celite to remove the titanium salts.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography.
III. The Power of "Click": Bioorthogonal Chemistry in Drug Development
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, enabling the efficient formation of stable triazole linkages.[7][8][9] This reaction has found widespread application in bioconjugation, particularly in the construction of Antibody-Drug Conjugates (ADCs).[10]
Workflow for Antibody-Drug Conjugate (ADC) Synthesis via CuAAC
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using CuAAC click chemistry.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes a general procedure for conjugating an azide-modified small molecule to an alkyne-functionalized protein.
Materials:
-
Alkyne-modified protein (e.g., antibody) in a suitable buffer (e.g., PBS)
-
Azide-modified small molecule (e.g., cytotoxic drug)
-
Copper(II) sulfate (CuSO₄) stock solution (100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (200 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-modified small molecule in a suitable solvent (e.g., DMSO).
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-modified small molecule. The molar ratio of small molecule to protein is typically between 4:1 and 10:1.
-
In a separate tube, prepare the Cu(I)-THPTA catalyst by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio. Allow this mixture to stand for a few minutes.
-
-
Initiation of the Click Reaction:
-
Add the Cu(I)-THPTA complex to the protein/small molecule mixture. A final copper concentration of 25 equivalents relative to the azide is often used.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 40 equivalents relative to the azide is typical.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.
-
-
Purification and Analysis:
-
Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography or another suitable purification method to remove unreacted reagents.
-
Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugation.
-
IV. The New Frontier: C-H Activation in Bioactive Molecule Synthesis
The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a major advancement in synthetic chemistry, offering a more atom-economical and efficient approach to molecular construction.[7] This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste.[7]
Case Study: Synthesis of Solifenacin via C-H Activation
Solifenacin is a muscarinic receptor antagonist used to treat overactive bladder. Its synthesis provides an excellent example of how modern synthetic strategies can be applied to create complex pharmaceuticals. While various routes exist, methods utilizing activating agents for the coupling of the two key fragments are particularly efficient.
Protocol 4: Synthesis of Solifenacin via Carbonyldi(1,2,4-triazole) (CDT) Activation
This one-pot protocol is adapted for high yield and purity and involves the in situ activation of (R)-3-quinuclidinol.[11][12]
Materials:
-
(R)-(-)-3-Quinuclidinol
-
1,1'-Carbonyldi(1,2,4-triazole) (CDT)
-
(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Isopropyl acetate
-
Triethylamine
-
Saturated aqueous ammonium chloride solution
-
Succinic acid
-
Acetone
-
Reaction vessel
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen)
Procedure:
-
Activation of (R)-3-Quinuclidinol:
-
In a reaction vessel under a nitrogen atmosphere, charge CDT (0.1676 mol) and isopropyl acetate (73 ml). Stir to homogenize.
-
Add (R)-3-quinuclidinol (0.1676 mol, 21.31 g) stepwise.
-
Add triethylamine (0.2863 mol) and stir the mixture at room temperature for approximately 2 hours.
-
-
Coupling Reaction:
-
Prepare a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (0.1396 mol, 29.22 g) in isopropyl acetate (204 ml).
-
Add this solution stepwise to the activated quinuclidinol mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
-
Work-up and Isolation of Solifenacin Base:
-
Cool the mixture to 0-5°C.
-
Add a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it with a solution of water and sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the Solifenacin base.
-
-
Formation of Solifenacin Succinate:
-
To the organic layer containing the Solifenacin base, add a solution of succinic acid in acetone.
-
Cool the solution to room temperature to allow for the precipitation of Solifenacin succinate.
-
Collect the precipitate by filtration and dry to obtain the final product.
-
V. Harnessing the Power of Light: Photoredox Catalysis in Late-Stage Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of a wide range of chemical bonds under exceptionally mild conditions.[13][14][15] A particularly impactful application of this technology is in late-stage functionalization, where complex molecules, such as drug candidates, can be modified in the final steps of a synthesis to rapidly generate analogs for structure-activity relationship (SAR) studies.[16][17][18]
The Principle of Photoredox Catalysis
Photoredox catalysis utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate organic substrates. This generates highly reactive radical intermediates that can participate in a variety of bond-forming reactions. The mild nature of this activation method allows for a high degree of functional group tolerance, making it ideal for the late-stage modification of complex molecules.[14]
Protocol 5: Late-Stage Trifluoromethylation of a Heteroaromatic Compound
This protocol provides a general procedure for the direct trifluoromethylation of an unactivated heteroaromatic C-H bond using a photoredox catalyst.[3][13][19][20]
Materials:
-
Heteroaromatic substrate (0.5 mmol)
-
Trifluoromethanesulfonyl chloride (TfCl, 1.0 mmol)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂, 0.01 mmol, 2 mol%)
-
Ascorbic acid (1.0 mmol)
-
Sodium bicarbonate (NaHCO₃, 1.5 mmol)
-
Acetonitrile/Water (3:1, 5 mL)
-
Schlenk tube or vial
-
Magnetic stirrer
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a Schlenk tube, add the heteroaromatic substrate (0.5 mmol), photocatalyst (0.01 mmol), ascorbic acid (1.0 mmol), and sodium bicarbonate (1.5 mmol).
-
Add the acetonitrile/water solvent mixture (5 mL).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Add trifluoromethanesulfonyl chloride (1.0 mmol) to the mixture.
-
Place the reaction vessel in front of a blue LED lamp and stir vigorously at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
VI. Conquering Complexity: The Total Synthesis of Bioactive Natural Products
The total synthesis of complex natural products is often considered the pinnacle of organic chemistry, showcasing the power and elegance of modern synthetic methods. These endeavors not only provide access to valuable therapeutic agents but also drive the development of new synthetic strategies and reactions.
Case Study 1: The Total Synthesis of Paclitaxel (Taxol®)
Paclitaxel, a potent anti-cancer agent, is a structurally complex diterpenoid that has been the target of numerous total synthesis campaigns.[6][21] The Holton total synthesis, one of the first to be completed, is a landmark achievement that demonstrates a linear approach starting from a readily available natural product.
Key Synthetic Transformations in Holton's Synthesis of Paclitaxel:
-
Epoxide Rearrangement: A key fragmentation of an epoxy alcohol derived from patchoulene oxide to construct the core bicyclic system.
-
Chan Rearrangement: A base-mediated rearrangement of a carbonate ester to form an α-hydroxy lactone, a crucial step in constructing the C-ring.[9]
-
Dieckmann Condensation: An intramolecular cyclization to form the six-membered C-ring.
Caption: Simplified retrosynthetic analysis of Holton's total synthesis of Paclitaxel.
Case Study 2: The Synthesis of Remdesivir
Remdesivir is a broad-spectrum antiviral medication that has gained prominence for its use in treating COVID-19. It is a prodrug that is metabolized in the body to its active triphosphate form. The synthesis of Remdesivir is a multi-step process that requires careful control of stereochemistry.[15]
Key Steps in a Convergent Synthesis of Remdesivir:
-
Glycosylation: Coupling of a protected ribose derivative with the pyrrolotriazine nucleobase.[17]
-
Phosphoramidation: Introduction of the chiral phosphoramidate side chain, a crucial step for the prodrug's activity.[6]
-
Deprotection: Removal of protecting groups to yield the final active pharmaceutical ingredient.[6]
Caption: A simplified convergent synthetic route to Remdesivir.
VII. The Synergy of Nature and Lab: Chemoenzymatic Synthesis
Chemoenzymatic synthesis leverages the high selectivity and efficiency of enzymes for specific transformations within a classical organic synthesis framework. This powerful combination allows for the creation of complex chiral molecules, such as enantiomerically pure amines, which are valuable building blocks for pharmaceuticals.[14]
Protocol 6: Enzymatic Kinetic Resolution of a Racemic Amine
This protocol describes the kinetic resolution of a racemic primary amine using a lipase to selectively acylate one enantiomer.[10][14]
Materials:
-
Racemic primary amine (1.0 equiv)
-
Acylating agent (e.g., ethyl acetate, 0.5-1.0 equiv)
-
Immobilized lipase (e.g., Novozym 435, 10-50 mg per mmol of amine)
-
Anhydrous organic solvent (e.g., toluene)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating plate
-
Chiral HPLC or GC for monitoring
Procedure:
-
To a flame-dried round-bottom flask, add the racemic amine (1.0 equiv) and the anhydrous organic solvent.
-
Add the acylating agent (0.5-1.0 equiv) to the solution.
-
Add the immobilized lipase to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction by taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the remaining amine and the formed amide.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
Separate the unreacted amine from the acylated product by column chromatography or acid-base extraction.
-
Determine the enantiomeric excess of the recovered amine and the product.
VIII. Accelerating Discovery: High-Throughput Screening in Synthesis and Beyond
High-Throughput Screening (HTS) is a powerful technology that enables the rapid testing of thousands to millions of compounds for a specific biological activity. In the context of bioactive molecule synthesis, HTS is crucial for identifying promising "hit" compounds that can be further optimized into lead drug candidates.
Workflow for a Kinase Inhibitor HTS Assay
Caption: A typical workflow for a high-throughput screening assay to identify kinase inhibitors.
Protocol 7: A General High-Throughput Screening Assay for Kinase Inhibitors
This protocol outlines a general procedure for a 384-well plate-based HTS assay to identify inhibitors of a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) detection method.[8]
Materials:
-
384-well assay plates
-
Compound library (typically in DMSO)
-
Kinase enzyme
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer
-
Stop/Detection buffer
-
Europium-labeled anti-phospho-antibody (donor)
-
Streptavidin-Allophycocyanin (SA-APC) (acceptor)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Dispensing: Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the 384-well assay plates. Include appropriate controls (positive control with no inhibitor, negative control with no enzyme).
-
Reagent Addition:
-
Add the kinase enzyme diluted in assay buffer to all wells.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP in assay buffer to all wells.
-
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection:
-
Stop the reaction by adding the Stop/Detection buffer containing the Eu-labeled anti-phospho-antibody and SA-APC.
-
Incubate the plates for another period (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
-
Data Acquisition: Read the plates on a plate reader capable of TR-FRET measurements, exciting at the appropriate wavelength for the europium donor and measuring emission at the wavelengths for both the donor and the acceptor.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound. Compounds that show significant inhibition are identified as "hits" for further investigation.
Conclusion: The Evolving Landscape of Bioactive Molecule Synthesis
The synthesis of bioactive molecules is a dynamic and ever-evolving field. The methodologies and protocols outlined in this guide represent a snapshot of the powerful tools available to modern synthetic chemists. From the foundational principles of cross-coupling to the cutting-edge applications of photoredox catalysis and C-H activation, the ability to design and execute efficient and selective synthetic routes is what propels the engine of drug discovery. As our understanding of chemical reactivity deepens and new catalytic systems are developed, the future promises even more elegant and powerful strategies for creating the medicines of tomorrow.
References
- BenchChem. (2025). Application Notes and Protocols for the Kinetic Resolution of Amines. BenchChem.
- Holton, R. A., et al. (1994). First total synthesis of taxol. Journal of the American Chemical Society, 116(4), 1597–1598.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162.
- BenchChem. (2025).
-
BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Retrieved from [Link]
- Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620–17621.
- Palli, K. K., et al. (2022). Total synthesis of remdesivir. Tetrahedron Letters, 90, 153539.
-
Holton, R. A. (1994). Synthesis of the Taxol molecule. SynArchive. Retrieved from [Link]
- Wang, M., et al. (2020). Chemical Synthesis of the Anti-COVID-19 Drug Remdesivir. Current Protocols in Chemical Biology, 12(4), e84.
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Kinase X Inhibitors. BenchChem.
- Chen, F., et al. (2016). Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. Organic Letters, 18(9), 2062–2065.
- Gotor-Fernández, V., & Gotor, V. (2015). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 20(10), 18763-18776.
- Forró, E., & Fülöp, F. (2015). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Molecules, 20(8), 14853-14864.
- Jones, C. D., et al. (2006). Rhodium-Catalyzed Direct C−H Addition of 3,4-Dihydroquinazolines to Alkenes and Their Use in the Total Synthesis of Vasicoline. The Journal of Organic Chemistry, 71(4), 1436–1443.
-
Holton, R. A. (1994). Synthesis of Taxol by Robert A. Holton (1994). SynArchive. Retrieved from [Link]
- Wang, D., et al. (2016). Rh(III)- and Zn(II)-Catalyzed Synthesis of Quinazoline N-Oxides via C–H Amidation–Cyclization of Oximes. Organic Letters, 18(23), 6030–6033.
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- Wang, J., et al. (2017). Synthesis of Quinolizinones from Rhodium-Catalyzed C-H Activation Reaction of 2-(1-Cycloalkenyl)pyridines with Diazo Meldrum's Acids. The Journal of Organic Chemistry, 82(15), 8015-8023.
- NPTEL-NOC IITM. (2022, September 26). Lecture 47: Total synthesis of Taxol (Holton) [Video]. YouTube.
- Nicolaou, K. C., et al. (1994). Total synthesis of taxol.
- Gotor, V., & Gotor-Fernández, V. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
- Palli, K. K., et al. (2022). Total synthesis of remdesivir. Tetrahedron Letters, 90, 153539.
- Iqbal, N., et al. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383–11387.
- Cho, E. J. (2013).
- Cantillo, D., & Kappe, C. O. (2014). Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and continuous flow.
- Wallentin, C. J., et al. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds.
- Lin, T. H., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. Organic Process Research & Development, 26(8), 2233-2238.
-
Mackman, R. L. (2020). Synthesis of Remdesivir. Organic Chemistry Portal. Retrieved from [Link]
- O'Connor, M. J., et al. (2019). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 14(10), 1017-1033.
- Palli, K. K., et al. (2022). Total synthesis of remdesivir. Tetrahedron Letters, 90, 153539.
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]
- Endo, A., et al. (2022). Total Synthesis of Paclitaxel. Organic Letters, 24(2), 534-538.
- US Patent No. US20080242697A1. (2008). Process for the synthesis of solifenacin.
- Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648–1661.
-
Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link]
- Cicho, E., et al. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega, 6(30), 19685–19706.
- ChemTube3D. (2021, September 6). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism [Video]. YouTube.
- Endo, A., et al. (2022). Total Synthesis of Paclitaxel. Organic Letters, 24(2), 534-538.
- Farkas, S., et al. (2022).
-
Wikidoc. (2012, September 6). Taxol total synthesis. Retrieved from [Link]
- NPTEL-NOC IITM. (2022, September 26). Lecture 47: Total synthesis of Taxol (Holton) [Video]. YouTube.
- WO Patent No. WO2011086003A1. (2011).
- Holton, R. A., et al. (1994). First total synthesis of taxol. Journal of the American Chemical Society, 116(4), 1597–1598.
-
Holton, R. A. (1994). Synthesis of Taxol by Robert A. Holton (1994). SynArchive. Retrieved from [Link]
- Rossi, S. A., et al. (2016). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 21(12), 1647.
Sources
- 1. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 2. Chemical Synthesis of the Anti‐COVID‐19 Drug Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. studylib.net [studylib.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors | PLOS One [journals.plos.org]
- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. repository.ias.ac.in [repository.ias.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and continuous flow - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 16. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Chiral Amine Synthesis Support Center: Troubleshooting Enantioselectivity
Welcome to the Technical Support Center for Chiral Amine Synthesis. As drug development increasingly relies on enantiopure nitrogen-containing stereocenters, achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) is critical.
This guide is designed for research scientists and process chemists. It bypasses basic textbook theory and directly addresses the mechanistic causality behind stereochemical failures in the lab, providing actionable, self-validating solutions.
Diagnostic Workflow: Identifying the Root Cause of Stereochemical Leakage
Before diving into specific methodologies, use the diagnostic logic tree below to isolate the physicochemical reason your synthesis is losing stereocontrol.
Figure 1: Diagnostic decision tree for troubleshooting poor enantioselectivity in chiral amine synthesis.
Knowledge Base & Troubleshooting FAQs
Module A: Biocatalysis (ω-Transaminases)
Q: I am using a commercial ω-transaminase for the amination of a bulky ketone (e.g., 1-phenylbutan-1-one), but my enantiomeric excess (ee) is stuck below 60%. How do I improve this?
The Causality: The issue is a "pocket mismatch." ω-Transaminases possess a dual-pocket active site consisting of a large binding pocket and a small binding pocket . If the steric difference between the two flanking groups of your ketone is minimal, or if the "small" substituent is too bulky for the small pocket, the substrate will bind in an inverted orientation. This dual-binding mode leads to the formation of both (R)- and (S)-enantiomers, eroding the ee. Furthermore, the accumulation of the ketone byproduct can drive the equilibrium backward, scrambling the stereocenter.
The Solution:
-
Enzyme Engineering: Switch to an engineered transaminase variant that has undergone directed evolution to expand the small binding pocket.
-
Equilibrium Shifting: Use a "smart" amine donor like isopropylamine (IPA) instead of alanine. The byproduct of IPA is acetone, which is volatile and easily removed from the system, driving the equilibrium forward and minimizing reverse-reaction stereochemical scrambling .
Module B: Transition Metal Catalysis (Asymmetric Reductive Amination)
Q: During the Ir-catalyzed asymmetric reductive amination (ARA) of an acetophenone derivative, my conversion is high, but the product is nearly racemic. I am using a premium chiral phosphoramidite ligand. What is causing the loss of stereocontrol?
The Causality: You are suffering from a competitive background reaction. In ARA, the transition metal can catalyze the direct reduction of the ketone to a racemic alcohol, or the un-catalyzed background amination might be outpacing the chiral catalytic cycle. Additionally, if imine formation is slow, the transient enamine intermediate can isomerize prior to reduction, scrambling the facial selectivity of the hydride attack .
The Solution: Implement a self-validating check: run the reaction without the chiral catalyst. If you still see significant amine formation, background reduction is the culprit. To fix this, add a Lewis acid like Ti(O-i-Pr)₄. This serves a dual purpose: it acts as a water scavenger to drive imine formation to completion before reduction begins, and it coordinates the imine intermediate, rigidifying the transition state so the chiral Ir-hydride attacks exclusively from one face.
Module C: Chiral Auxiliaries (Ellman's Sulfinamide)
Q: I successfully formed the N-tert-butanesulfinyl imine using Ellman's auxiliary, but reduction with NaBH₄ in methanol yields a disappointing 3:1 diastereomeric ratio (dr). How can I achieve >95:5 dr?
The Causality: The stereochemical outcome of reducing N-sulfinyl imines depends entirely on the transition state geometry. In protic solvents (like methanol) with NaBH₄, the reduction proceeds via an open transition state. Without structural rigidity, the hydride can attack from either face of the imine with relatively low energy barriers.
The Solution: You must enforce a closed, cyclic transition state. Switch your solvent to non-coordinating THF and change your reductant to L-Selectride, or add Ti(OEt)₄ alongside NaBH₄ . The titanium or lithium ions coordinate both the sulfinyl oxygen and the imine nitrogen, locking the molecule into a rigid 6-membered ring. The bulky tert-butyl group then effectively blocks one face of the imine, forcing the hydride to attack exclusively from the less hindered face, boosting dr to >95:5.
Quantitative Performance Metrics
Use the table below to benchmark your expected outcomes and identify if your current methodology is operating within standard limits.
| Synthetic Strategy | Typical ee / dr | Substrate Scope Limitations | Key Reagents / Catalysts | Primary Stereocontrol Mechanism |
| ω-Transaminases | >99% ee | Bulky/di-aryl ketones often poorly tolerated unless engineered | PLP, Isopropylamine, Engineered TAs | Steric differentiation in a rigid, dual-pocket active site |
| Asymmetric Reductive Amination | 85–98% ee | Unhindered aliphatic ketones prone to background reactions | Ir/Ru complexes, Chiral Phosphines, Ti(O-i-Pr)₄ | Chiral ligand-directed metal-hydride facial attack |
| Ellman's Sulfinamide | >95:5 dr | Highly sterically encumbered ketones resist imine formation | (R)- or (S)-t-BuSONH₂, Ti(OEt)₄, L-Selectride | Steric shielding in a rigid, metal-coordinated cyclic transition state |
Validated Experimental Workflows
Standard Operating Procedure: Self-Validating ω-Transaminase Screening
Objective: Identify the optimal enzyme variant for a bulky ketone while ruling out false positives from background amination. Causality Focus: Transaminase reactions are equilibrium-limited. We use a high concentration of isopropylamine (IPA) to drive the reaction forward. The self-validating negative control ensures that any observed amine is strictly enzyme-derived.
Step 1: Master Mix Preparation Prepare a buffer containing 100 mM phosphate (pH 7.5), 1 mM pyridoxal 5'-phosphate (PLP, the essential cofactor that shuttles the amine), and 250 mM isopropylamine (amine donor). Note: PLP must be pre-incubated for 30 minutes to ensure the enzyme's active site is fully loaded in the internal aldimine resting state.
Step 2: Enzyme & Control Aliquoting (Self-Validation Step) Dispense 900 µL of the Master Mix into a 96-well deep-well plate. Add 10 mg of lyophilized engineered ω-transaminase variants to respective wells. Critical Control: Reserve Well A1 as a "Negative Control" (no enzyme) and Well A2 as a "Positive Control" (wild-type enzyme with a standard easy substrate like acetophenone). If A1 shows product, your amine donor or ketone is contaminated. If A2 fails, your PLP or buffer system is compromised.
Step 3: Substrate Addition Add 100 µL of a 100 mM ketone stock dissolved in DMSO (final ketone concentration = 10 mM, 10% v/v DMSO). Note: DMSO increases the solubility of bulky ketones but must be kept ≤10% to prevent enzyme denaturation.
Step 4: Incubation and Extraction Seal the plate and incubate at 30°C, 250 rpm for 24 hours. Quench the reaction by adding 100 µL of 10 M NaOH, then extract with 1 mL of methyl tert-butyl ether (MTBE). Note: The high pH deprotonates the newly formed chiral amine, driving it entirely into the organic MTBE layer for accurate quantification, leaving the PLP and enzyme in the aqueous phase.
Step 5: Analysis Centrifuge at 4000 rpm for 5 minutes to separate the layers. Transfer the MTBE layer to vials and analyze via Chiral GC or HPLC to determine conversion and ee.
References
-
Patil, M. D., Grogan, G., Bommarius, A., & Yun, H. (2018). "Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines." Catalysts, 8(7), 254.[Link]
-
Mathew, S., Renn, D., & Rueping, M. (2023). "Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity." ACS Catalysis, 13(8), 5584–5598.[Link]
-
Riera, A., Verdaguer, X., & Cristóbal-Lecina, E. (2022). "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews, 122(1), 269–339.[Link]
-
Ruchelman, A. L., et al. (2021). "Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary." Molbank, 2021(3), M1275.[Link]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Chiral Amines
Welcome to the Technical Support Center for the enantiomeric separation of chiral amines. Achieving baseline resolution for chiral basic compounds is notoriously difficult due to peak asymmetry. This guide is designed for researchers and drug development professionals, providing field-proven, mechanistically grounded strategies to diagnose and eliminate peak tailing.
Diagnostic Logic: Isolating the Root Cause
Before altering your method chemistry, you must determine whether the tailing is a chemical phenomenon (analyte-stationary phase interactions) or a physical system failure. The workflow below outlines a self-validating diagnostic process.
Diagnostic workflow for isolating and resolving HPLC peak tailing in chiral amine analysis.
Frequently Asked Questions (FAQs)
Q1: Why do chiral amines specifically exhibit severe peak tailing compared to neutral enantiomers? A: Peak tailing occurs when an analyte experiences multiple retention mechanisms simultaneously[1]. In chiral chromatography, the primary mechanism is the stereoselective interaction with the Chiral Stationary Phase (CSP). However, basic chiral amines introduce a secondary, non-specific retention mechanism: polar interactions with ionized residual silanol groups (Si-O⁻) on the silica support[2]. At a mobile phase pH above 3.0, these silanols deprotonate and act as strong cation-exchange sites[2][3]. Because these ion-exchange interactions are energetically heterogeneous and desorb slowly, the trailing edge of the chromatographic peak becomes elongated, resulting in an asymmetry factor ( As ) greater than 1.2[1][2].
Q2: Should I adjust the mobile phase pH or use amine-based additives to suppress tailing? A: Both strategies are viable, but they operate via different causal mechanisms.
-
pH Adjustment (Silanol Protonation): Lowering the mobile phase pH (e.g., pH ≤ 3.0 using 0.1% TFA or a phosphate buffer) protonates the residual silanols, neutralizing their negative charge and eliminating the cation-exchange interaction entirely[1][4].
-
Amine Additives (Silanol Masking): Adding a competing base, such as 0.1%–0.5% Diethylamine (DEA) or Triethylamine (TEA), introduces a sacrificial amine that outcompetes your chiral analyte for the active silanol sites[4][5].
Q3: How can I definitively tell if the tailing is caused by chemistry (silanols) or a physical system issue? A: You must perform a self-validating system check by injecting a neutral, non-retained marker compound[6]. Neutral compounds do not interact with ionized silanols[1]. If the neutral marker exhibits a symmetrical Gaussian peak, the tailing of your chiral amine is chemically driven. If the neutral marker also tails, the issue is physical—such as extra-column dead volume, a blocked inlet frit, or column bed collapse[2][3][6].
Q4: Does the underlying silica type of the CSP impact chiral amine tailing? A: Yes, significantly. Older "Type A" silica columns contain high levels of trace metals (like iron and aluminum) which withdraw electrons from adjacent silanol groups, increasing their acidity and exacerbating peak tailing for basic compounds[1][4]. Modern "Type B" silica columns are manufactured to be metal-free with reduced free silanol content, minimizing tailing without a heavy reliance on mobile phase additives[1].
Quantitative Data: Mobile Phase Additive Selection
The table below summarizes the quantitative parameters and causality of common mobile phase additives used to correct peak tailing in chiral amine separations.
| Additive Type | Chemical Agent | Typical Concentration | Mechanism of Action | Impact on Column Life |
| Competing Base | Diethylamine (DEA) / Triethylamine (TEA) | 0.1% – 0.5% (v/v) or ~5 mM | Masks active silanol sites via competitive binding, preventing analyte ion-exchange[4][5]. | Moderate/High: Prolonged use can accelerate stationary phase and endcapping hydrolysis[4]. |
| Acidic Modifier | Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Lowers pH to protonate silanols (Si-OH), neutralizing their negative charge[3][4]. | Low: Safe for most modern CSPs, but may suppress MS ionization signals. |
| Buffer System | Potassium Phosphate | 10 – 20 mM (pH 2.5) | Stabilizes pH to ensure uniform analyte ionization and complete silanol protonation[3][4]. | Low: Highly stable, but risks precipitation if mixed with high concentrations of organic solvents[4]. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization for Basic Chiral Compounds
This protocol is a self-validating loop designed to find the minimum effective concentration of additives required to restore peak symmetry without degrading the CSP.
-
Baseline Assessment: Run your chiral amine sample using your standard mobile phase (e.g., Hexane/Isopropanol 90:10). Calculate the initial USP tailing factor ( T ) or Asymmetry factor ( As )[2][3].
-
Physical Validation: Inject a neutral marker (e.g., 1 µL of 1 mg/mL toluene).
-
Additive Titration (Basic): Supplement the mobile phase with 0.1% Diethylamine (DEA)[5]. Allow the column to equilibrate for at least 10 column volumes.
-
Re-evaluation: Inject the chiral amine sample. If As drops below 1.5 but baseline resolution is still not achieved, increase DEA to 0.2%. Do not exceed 0.5% to prevent irreversible column chemistry alteration[5].
-
Orthogonal Approach (Acidic): If basic additives fail to improve resolution, flush the column with neutral solvent, then introduce an acidic modifier (0.1% TFA) to force silanol protonation[3].
Protocol 2: Column Wash and Regeneration for Matrix Contamination
If peak tailing suddenly appears across all peaks in an established method, the column or guard cartridge is likely fouled by sample matrix components (e.g., proteins or lipids) altering the flow distribution[7].
-
Isolate the Column: Disconnect the column outlet from the detector to prevent flushing contaminants into the flow cell[2][6].
-
Guard Column Check: Remove the guard column (if used) and run a test injection on the main column. If peak shape is restored, discard the fouled guard column and install a new one[7].
-
Reverse Flush (If Permitted): Consult the CSP manufacturer's guidelines. If the column allows reverse flow, invert the column.
-
Strong Solvent Wash: Flush the column with 10 to 20 column volumes of a strong, compatible solvent (e.g., 100% Isopropanol or Ethanol for polysaccharide-based columns) at 50% of the normal flow rate[2][8].
-
Re-equilibration: Return the column to its normal orientation, reconnect to the detector, and equilibrate with the mobile phase until the baseline stabilizes.
References
- Troubleshooting guide for HPLC analysis of chiral compounds, Benchchem,
- How to Reduce Peak Tailing in HPLC?, Phenomenex,
- Peak Tailing in HPLC, Element Lab Solutions,
- Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separ
- What Causes Peak Tailing in HPLC?, Chrom Tech, Inc.,
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes, LCGC Intern
- HPLC Tech Tip: Peak Tailing of Basic Analytes, Phenomenex,
- Troubleshooting Peak Shape Problems in HPLC, Waters Corpor
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Aminocarbonylation of Cyclobutanols
Welcome to the Technical Support Center for the aminocarbonylation of cyclobutanols. Four-membered carbocycles are highly sought-after backbones in drug development due to their ability to act as conformationally restricted skeletons[1]. However, their high ring strain makes them notoriously difficult to functionalize without triggering unwanted ring-opening reactions[2].
This guide provides mechanistic insights, diagnostic troubleshooting logic, and self-validating experimental protocols to help you successfully synthesize cyclobutanecarboxamides while preserving the intact cyclobutane core.
Mechanistic Insights & FAQs
Q: Why do cyclobutanols frequently undergo ring-opening during transition-metal catalysis? A: Cyclobutanols possess an inherently highly strained four-membered ring system[1]. Under standard catalytic conditions, particularly with radical initiators or harsh transition metals, β -carbon elimination outcompetes migratory insertion, leading to C–C bond cleavage and the formation of acyclic or γ -substituted ketones[3]. To preserve the cyclobutane core, carefully tuned palladium systems (e.g., Pd(TFA)₂ with bidentate ligands like NIXantphos) are required to accelerate CO insertion over ring-opening[4].
Q: How does the choice of amine salt affect the aminocarbonylation of vinylcyclobutanols? A: Using an amine hydrochloride salt rather than a free amine is strictly required for vinylcyclobutanols[2]. The acidic proton facilitates the in situ dehydration and rearrangement of the vinylcyclobutanol into a conjugated diene[5]. This diene then reacts with the palladium catalyst to form a π -allyl palladium intermediate, which subsequently undergoes CO insertion and nucleophilic attack by the amine to form α -substituted β,γ -unsaturated cyclobutanecarboxamides[2].
Q: Why is JohnPhos preferred for vinylcyclobutanols, while NIXantphos is used for standard cyclobutanols? A: Ligand sterics and bite angles dictate the reaction pathway. For vinylcyclobutanols, bulky monophosphine ligands like JohnPhos promote the necessary reductive elimination from the sterically hindered π -allyl palladium intermediate[6]. Conversely, for standard cyclobutanols, the large bite angle of the bidentate NIXantphos ligand stabilizes the palladium complex and precisely controls the 1,2-regioselectivity, preventing unwanted ring-opening[4].
Diagnostic Troubleshooting Logic
When experiments fail, identifying the root cause at the mechanistic level is critical. Use the diagnostic logic below to map your symptoms to corrective actions.
Diagnostic logic for resolving common failures in cyclobutanol aminocarbonylation.
-
Symptom 1: High ratio of ring-opened byproducts (linear ketones).
-
Symptom 2: Low conversion of vinylcyclobutanols to α -substituted β,γ -unsaturated amides.
-
Root Cause: Insufficient formation of the active conjugated diene or poor hydropalladation[2].
-
Solution: Ensure the amine is introduced strictly as a hydrochloride salt[5]. Increase CO pressure to 40 bar to drive the equilibrium of the π -allyl palladium intermediate toward the acyl-palladium complex, and use Pd(OAc)₂ with JohnPhos[6].
-
Validated Experimental Workflows
Protocol A: Synthesis of 1,2-Substituted Cyclobutanecarboxamides
Objective: Regioselective aminocarbonylation of cyclobutanols while maintaining the intact four-membered ring[1]. Causality Note: Pd(TFA)₂ is chosen over Pd(OAc)₂ due to its higher electrophilicity, which accelerates substrate coordination. NIXantphos dictates the 1,2-regioselectivity through its specific bite angle[4].
-
Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with cyclobutanol (0.3 mmol), free amine (0.2 mmol), Pd(TFA)₂ (1.0–3.0 mol%), and NIXantphos (1.2–3.6 mol%)[7].
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL)[7]. Causality: DCE provides the optimal polarity to stabilize the transition states without strongly coordinating to the Pd center and inhibiting catalysis.
-
Carbonylation: Seal the autoclave, remove it from the glovebox, and purge with CO gas three times. Pressurize to 6 bar CO[4].
-
Heating: Stir the reaction mixture at 110 °C for 24 hours[7].
-
Validation & QC Checkpoint: Cool to room temperature and carefully vent the CO in a fume hood. Filter the crude mixture through a short pad of silica gel.
-
QC Check: Determine the regioisomeric ratio (rr) via GC analysis of the crude product. Determine the trans/cis ratio via ¹H NMR to validate stereoselectivity[7].
-
Protocol B: Synthesis of α -Substituted β,γ -Unsaturated Cyclobutanecarboxamides
Objective: Aminocarbonylation of highly strained vinylcyclobutanols via a π -allyl palladium intermediate[5].
Mechanistic pathway for the aminocarbonylation of vinylcyclobutanols via π-allyl Pd intermediates.
Causality Note: The use of amine hydrochlorides is mandatory. The HCl acts as an acid co-catalyst to promote the in situ semipinacol-type rearrangement/dehydration into a conjugated diene[2].
-
Preparation: In a nitrogen-filled glovebox, charge an autoclave with vinylcyclobutanol (0.12 mmol), amine hydrochloride (0.10 mmol), Pd(OAc)₂ (2.5 mol%), and JohnPhos (5.0 mol%)[6].
-
Solvent Addition: Add anhydrous THF (1.0 mL)[6].
-
Carbonylation: Seal, purge with CO three times, and pressurize to 40 bar CO[6]. Causality: High CO pressure is required to force the insertion into the sterically hindered π -allyl palladium intermediate.
-
Heating: Stir at 110 °C for 16 hours[6].
-
Validation & QC Checkpoint: Cool, vent, and concentrate under reduced pressure.
-
QC Check: Purify via flash column chromatography. Analyze via ¹³C NMR to confirm the presence of the quaternary carbon center (typically appearing in the 45–55 ppm range) and the intact cyclobutane signals[6].
-
Quantitative Data Matrix
Use the table below to rapidly compare the optimized parameters for standard versus vinyl-substituted cyclobutanols.
| Parameter | Standard Cyclobutanols | Vinylcyclobutanols |
| Target Product | 1,1- or 1,2-Substituted Cyclobutanecarboxamides | α -Substituted β,γ -Unsaturated Cyclobutanecarboxamides |
| Catalyst | Pd(TFA)₂ (1–3 mol%) | Pd(OAc)₂ (2.5 mol%) |
| Ligand | NIXantphos (1.2–3.6 mol%) | JohnPhos (5.0 mol%) |
| Amine Source | Free Amine | Amine Hydrochloride |
| CO Pressure | 6 bar | 40 bar |
| Solvent | DCE | THF |
| Temp & Time | 110 °C, 24 h | 110 °C, 16 h |
| Key Intermediate | Direct Pd-insertion complex | in situ Conjugated Diene & π -Allyl Pd |
References
-
Xing-Wei Gu, Yan-Hua Zhao, Xiao-Feng Wu. "Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides." Nature Communications, 2024, 15, 9412. URL:[Link]
-
Yu-Kun Liu, Xiao-Feng Wu. "Synthesis of α -Substituted β,γ -Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols." Organic Letters, 2025, 27(41), 11644-11649. URL:[Link]
Sources
- 1. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of α-Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Impurities in (R)-1-Phenylbutan-1-amine Hydrochloride
Welcome from the Senior Application Scientist As researchers and drug development professionals, you know that chiral building blocks like (R)-1-phenylbutan-1-amine are the foundation of asymmetric synthesis. However, even trace impurities in your hydrochloride (HCl) salt can poison downstream catalysts or derail the pharmacological profile of your final API. In this support center, I will walk you through the causality behind common contamination issues—ranging from enantiomeric bleed to process carryover—and provide self-validating protocols to ensure your material meets stringent ICH guidelines[1].
Section 1: Resolving Enantiomeric Impurities ((S)-Enantiomer)
Q: My chiral HPLC shows a persistent 2-3% of the (S)-enantiomer. Why is my resolution failing, and how do I fix it? A: The presence of the undesired (S)-enantiomer usually stems from a poorly optimized crystallization cooling ramp during diastereomeric salt formation. When resolving racemic 1-phenylbutan-1-amine using a chiral acid, the resulting diastereomeric salts have similar solubility profiles. If you cool the solution too rapidly, you breach the metastable zone of the more soluble diastereomer, forcing the (S)-amine salt to co-precipitate. The Fix: You must widen the metastable zone. Implement a slow, controlled cooling ramp (e.g., 0.1 °C/min). Alternatively, employ the principles of "Dutch Resolution" by adding a small amount of a structural family member (like a bifunctional 1-phenylethylamine analogue) to act as a nucleation inhibitor, which selectively delays the crystallization of the undesired diastereomer[2].
Q: How can I accurately quantify this enantiomeric impurity without peak tailing obscuring the minor (S)-peak? A: Primary amines interact aggressively with free silanol groups on silica-based chiral stationary phases (CSPs). This secondary retention mechanism causes severe peak tailing that easily swallows a minor enantiomeric peak[3]. The Fix: You must competitively mask these silanols. Adding a basic modifier like diethylamine (DEA) at 0.1% to the mobile phase binds the acidic silanols, sharpening the amine peaks and allowing for baseline resolution[3].
Workflow for resolving (R)-1-phenylbutan-1-amine via diastereomeric crystallization.
Protocol 1: Chiral HPLC Determination of Enantiomeric Excess (ee)
This self-validating protocol ensures that your analytical method is not artificially inflating your purity due to peak co-elution[4].
-
Column Preparation: Flush a Chiralcel OD-H column (or equivalent polysaccharide-based CSP) with the mobile phase until the baseline stabilizes.
-
Mobile Phase Formulation: Prepare a mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Note: The DEA is critical for silanol masking.
-
Sample Preparation: Dissolve 1.0 mg of the liberated (R)-1-phenylbutan-1-amine freebase in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min, column temperature to 25 °C, and UV detection to 254 nm.
-
Validation: Inject a racemic standard first. You must achieve a resolution ( Rs ) ≥1.5 before injecting your purified sample[3].
Table 1: Optimized Chromatographic Data Summary
| Parameter | Optimal Value | Mechanistic Rationale |
| Stationary Phase | Polysaccharide (e.g., OD-H) | Provides chiral cavities for differential steric/hydrogen-bonding interactions. |
| Basic Modifier | 0.1% Diethylamine (DEA) | Competitively binds acidic silanols on the silica support, preventing peak tailing. |
| Flow Rate | 1.0 mL/min | Balances longitudinal diffusion and mass transfer for optimal theoretical plates. |
| Detection | UV at 254 nm | Targets the π→π∗ transition of the phenyl ring for high sensitivity. |
Section 2: Eliminating Chemical & Process Impurities
Q: My NMR shows a multiplet around 2.9 ppm and a ketone carbonyl peak in the IR. What is this, and how do I remove it? A: This is butyrophenone, the neutral ketone starting material often used in the reductive amination of this molecule. Because it is neutral, it will not ionize. If you simply recrystallize the HCl salt, traces of the ketone remain trapped in the crystal lattice. The Fix: Exploit the pKa difference. The conjugate acid of 1-phenylbutan-1-amine has a pKa of ~10.4. By dissolving the sample in water at pH 5, the amine is fully protonated and locked in the aqueous phase. Washing with ethyl acetate (EtOAc) selectively strips away the neutral butyrophenone.
Q: I'm seeing residual chiral resolving acid in my final HCl salt. How do I ensure it's completely removed? A: Chiral acids (e.g., mandelic acid, pKa ~3.4) will co-precipitate if the "salt break" step isn't pushed to a highly alkaline pH[4]. The Fix: During the freebasing step, the pH must be adjusted to >12 using NaOH. At this pH, the amine is fully deprotonated (organic soluble) and the resolving acid is fully deprotonated into its sodium salt (highly water-soluble). Extracting with MTBE cleanly separates the free amine into the organic layer[4].
Acid-base extraction logic for removing neutral and acidic impurities from the amine.
Protocol 2: Orthogonal Acid-Base Purification Workflow
-
Dissolution: Dissolve the impure (R)-1-phenylbutan-1-amine HCl in deionized water. Ensure the pH is between 4.0 and 5.0.
-
Neutral Wash: Add an equal volume of Ethyl Acetate (EtOAc). Shake vigorously and allow phase separation. Discard the upper organic layer (contains butyrophenone). Repeat twice.
-
Liberation of the Enantiomer: Cool the retained aqueous phase in an ice bath. Slowly add 2M NaOH dropwise until the pH exceeds 12.0. The solution will turn cloudy as the freebase amine crashes out[4].
-
Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) three times. Combine the organic layers.
-
System Validation: Spot the aqueous waste on a TLC plate and check under UV light. The presence of UV-active material (resolving agent) in the waste, and its absence in the MTBE layer, confirms a successful salt break.
-
Salt Formation: Dry the MTBE layer over anhydrous Na2SO4 . Filter, then bubble dry HCl gas (or add HCl in diethyl ether) at 0 °C to precipitate the pure (R)-1-phenylbutan-1-amine hydrochloride.
Section 3: FAQs on Handling & Alternative Analytics
Q: Can I use NMR instead of HPLC to determine the enantiomeric purity of my (R)-1-phenylbutan-1-amine? A: Yes. If chiral HPLC is unavailable, you can use 1H -NMR by introducing a Chiral Solvating Agent (CSA) like a BINOL derivative. The CSA forms transient, non-covalent diastereomeric host-guest complexes with the enantiomers in the NMR tube, causing the chemical shifts of the (R) and (S) amine protons to resolve into distinct, integrable peaks[5].
Q: Why is the inactive (S)-enantiomer strictly considered an impurity? A: Per ICH guidelines, only the active enantiomer of a chiral drug should be marketed unless justified. Enantiomers possess identical physical properties in an achiral environment but exhibit vastly different spatial orientations when interacting with biological receptors, often leading to divergent pharmacokinetic, metabolic, or toxicological profiles[1].
References
Sources
- 1. veeprho.com [veeprho.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
Technical Support Center: Chiral GC of Phenylalkylamines
A Senior Application Scientist's Guide to Accelerating Analysis Time
The chiral separation of phenylalkylamines, a class of compounds including everything from regulated drugs like amphetamine and methamphetamine to pharmaceutical intermediates, is a critical application in forensic, clinical, and pharmaceutical laboratories.[1][2][3] A primary challenge in these analyses is achieving baseline resolution of enantiomers while maintaining a high sample throughput. Long gas chromatography (GC) run times can create significant bottlenecks, delaying results and increasing operational costs.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to systematically reduce analysis time without compromising the integrity of your chiral separations. We will explore the causal relationships between GC parameters and separation speed, providing field-proven strategies for rapid method optimization.
Troubleshooting Guide: From Long Runs to Fast Resolutions
This section addresses specific issues encountered when trying to accelerate chiral separations of phenylalkylamines. The solutions are presented in a question-and-answer format, guiding you from problem to resolution.
Question 1: My analysis time is over 20 minutes. What is the most impactful and simplest change I can make to significantly shorten my run time?
Answer: The single most effective change to reduce analysis time is to switch your carrier gas from helium (He) to hydrogen (H₂).[4][5]
-
The Scientific Rationale: The relationship between carrier gas velocity and column efficiency (plate height) is described by the van Deemter equation. Hydrogen is about half as viscous as helium, and it demonstrates a flatter van Deemter curve.[4][6] This means two things:
-
The optimal linear velocity for hydrogen is much higher than for helium (typically around 40 cm/s for H₂ vs. 20 cm/s for He), allowing you to run the gas faster.[7][8]
-
You can operate at linear velocities well above the optimum for H₂ with only a minimal loss in separation efficiency, a benefit not seen with helium or nitrogen.[6][9] This combination allows for a dramatic reduction in retention times—often by 30-50%—simply by changing the gas and adjusting the head pressure.
-
-
Implementation Protocol:
-
Safety First: Ensure your GC is equipped for hydrogen use and that all safety protocols for flammable gases are in place. A hydrogen generator is often a safer and more convenient source than cylinders.[4]
-
Method Translation: Use a GC method translator tool (many are available online from column manufacturers) to calculate the new head pressure required to achieve the desired higher linear velocity with hydrogen.
-
Re-optimization: While translators provide a good starting point, some minor re-optimization of your temperature program may be necessary to maintain the desired resolution.
-
Question 2: I increased the temperature ramp rate to shorten the run, but now my critical enantiomeric pair is no longer baseline resolved. What's my next step?
Answer: This is a classic trade-off between speed and resolution. A faster ramp rate reduces the time analytes spend interacting with the chiral stationary phase, which can diminish selectivity (α).[10][11] Instead of reverting to the slower ramp, let's refine the method.
-
The Scientific Rationale: Enantiomeric selectivity on a chiral column is a thermodynamic process. Lowering the elution temperature generally increases the energy difference between the transient diastereomeric complexes formed, which enhances selectivity and improves resolution.[7][12] The goal is to find a balance: a ramp rate that is fast overall but allows the critical pair to elute at a sufficiently low (and thus, more selective) temperature.
-
Troubleshooting Workflow:
Caption: Troubleshooting co-elution after a fast temperature ramp.
-
Step-by-Step Optimization:
-
Identify Elution Temperature: Note the temperature at which your critical pair elutes with the fast ramp.
-
Lower Initial Temperature: Reduce the starting oven temperature by 10-20°C. This can improve the resolution of early eluting peaks.[13]
-
Implement a Slower Ramp Segment: Instead of one fast ramp (e.g., 20°C/min), use a multi-step program. Start with the fast ramp, but reduce it to a shallower rate (e.g., 2-5°C/min) in the temperature window just before your critical pair elutes.[7] After they have eluted, you can resume the fast ramp to quickly remove any remaining compounds.
-
Question 3: My resolution is excellent, but the peaks are broad and the run is slow. How can I sharpen the peaks and speed up the analysis by adjusting my column?
Answer: If resolution is already sufficient, you can "trade" some of that excess resolving power for speed by changing your column dimensions. The goal is to increase efficiency over a shorter distance.[5][14]
-
The Scientific Rationale: GC theory dictates that analysis time is directly proportional to column length (L).[8] By reducing the column length, you proportionally reduce the run time.[4] However, to avoid losing the resolution you need, this change should be paired with an increase in efficiency. Efficiency is inversely proportional to the column's internal diameter (ID). Therefore, moving to a shorter, narrower-bore column can provide the same or similar theoretical plates as a longer, wider-bore column, but in a fraction of the time.[4][14]
-
Recommended Column Changes for Faster Analysis:
| Parameter | Standard Column | Fast GC Column | Rationale for Change |
| Length (L) | 30 m | 15 m or 20 m | Reduces analysis time directly.[4] |
| Internal Diameter (ID) | 0.25 mm | 0.18 mm or 0.15 mm | Increases efficiency, compensating for the shorter length.[4][5] |
| Film Thickness (dƒ) | 0.25 µm | 0.18 µm or 0.15 µm | Thinner films promote faster mass transfer, reducing peak broadening and shortening retention.[14] |
| Phase Ratio (β) | ~250 | ~250 | Keeping the phase ratio (β = ID / 4dƒ) constant ensures that the selectivity of the separation remains nearly identical.[14] |
Question 4: Is derivatization always necessary for phenylalkylamines? It adds significant time to my sample preparation.
Answer: For GC analysis, derivatization of phenylalkylamines is highly recommended and often essential. While it adds a prep step, it significantly reduces chromatographic run time and improves data quality.[15]
-
The Scientific Rationale: Phenylalkylamines contain primary or secondary amine functional groups. These groups are polar and capable of strong hydrogen bonding. Undivatized, they tend to interact strongly with any active sites (e.g., residual silanols) in the GC inlet or column, leading to severe peak tailing, poor sensitivity, and potentially irreversible adsorption.[15][16] Derivatization accomplishes two goals:
-
Improved Chromatography: It masks the active amine group with a non-polar, thermally stable group (e.g., a trifluoroacetyl group), resulting in sharp, symmetrical peaks and much shorter elution times.[1][17]
-
Enables Indirect Chiral Separation: By using a chiral derivatizing agent (e.g., S-(-)-N-(trifluoroacetyl)prolyl chloride, TFAPC), you convert the enantiomers into diastereomers.[18][19] These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column, which are often more robust and less expensive than chiral columns.[16]
-
-
Protocol for Fast Derivatization with TFAPC: A rapid method for the derivatization of amphetamine-type stimulants has been demonstrated.[18]
-
To 2 mL of a urine sample, add an appropriate internal standard.
-
Adjust the pH to ~9.5 with a buffer.
-
Add 4 mL of hexane and 50 µL of N-Trifluoroacetyl-L-prolyl chloride (TFAPC) solution.
-
Vortex or shake vigorously for 5 minutes.
-
Centrifuge for 3 minutes.
-
Transfer the organic (top) layer to a new vial, evaporate to dryness, and reconstitute in 50 µL of ethyl acetate.
-
Inject 1 µL into the GC/MS. This entire process is quick and combines extraction and derivatization.[18]
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the hierarchy of GC parameters I should adjust to reduce analysis time?
A logical workflow for method optimization prioritizes the most impactful changes first.
Caption: A prioritized workflow for reducing GC analysis time.
FAQ 2: How do I choose the right chiral stationary phase (CSP) for phenylalkylamines?
For phenylalkylamines, derivatized cyclodextrin-based CSPs are the most common and effective choice in chiral GC.[1][20][21]
-
Cyclodextrin Type: Beta (β) cyclodextrins are often a good starting point due to their cavity size, which is well-suited for the phenyl ring of these analytes.[21][22]
-
Derivatives: The derivatives on the cyclodextrin are critical for selectivity. Phases like heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin have shown excellent results for separating derivatized 1-phenylalkylamines.[17] It is often necessary to screen a few different derivatized cyclodextrin columns to find the optimal selectivity for your specific set of analytes.
FAQ 3: When should I use an isothermal oven program versus a temperature program for fast analysis?
-
Isothermal Analysis: Use an isothermal program only if your sample contains a very limited number of compounds with similar volatilities. An isothermal run at a higher temperature can be very fast, but it provides poor resolution for complex mixtures. For chiral separations, a lower isothermal temperature may be needed to achieve selectivity, which in turn increases the run time, negating the speed advantage.[12]
-
Temperature Programming: This is the preferred method for nearly all real-world samples containing phenylalkylamines, especially in biological matrices.[11][13] It allows you to separate volatile components at a low initial temperature and then ramp up the temperature to elute less volatile compounds quickly.[11] This approach provides the best balance of resolution, peak shape, and analysis time for samples with a range of analytes.[13]
Reference Data
Table 1: Comparison of Common GC Carrier Gases
| Property | Nitrogen (N₂) | Helium (He) | Hydrogen (H₂) |
| Optimal Linear Velocity | ~12 cm/s | ~20-30 cm/s | ~40-60 cm/s |
| Relative Viscosity | High | Medium | Low |
| Efficiency at High Velocity | Poor | Fair | Excellent |
| Safety | Inert | Inert | Flammable |
| Recommendation for Speed | Not Recommended | Good | Optimal |
| Data synthesized from multiple sources.[6][7][9] |
References
-
El-Haj, B. M., Al-Amri, A. M., & Ali, H. S. (1997). Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase. Biomedical Chromatography, 11(1), 7–10. [Link]
-
Görög, S. (2000). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Chirality, 12(4), 247-52. [Link]
-
Tagliaro, F., et al. (2009). A rapid method for the extraction and enantiomeric separation of amphetamine-type stimulants. In Recent Advances In Doping Analysis (17). Sport und Buch Strauß. [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. [Link]
-
Issaraseriruk, A., et al. (2018). Substituent Effects on Chiral Resolutions of Derivatized 1-phenylalkylamines by heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin GC Stationary Phase. Chirality, 30(7), 900-906. [Link]
-
SCIEX. (n.d.). Forensic - Chiral Analysis of Methamphetamine and its Metabolite, Amphetamine, in Urine by CESI-MS. [Link]
-
Bioanalysis Zone. (n.d.). Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. [Link]
-
Chrom Tech. (2025). Unveiling the Power of Chiral GC Columns. [Link]
-
Agilent Technologies. (n.d.). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. [Link]
-
LCGC International. (2020). The State of the Art in Chiral Capillary Gas Chromatography. [Link]
-
Phenomenex. (n.d.). Using Phase Ratio to Reduce GC Run Time. [Link]
-
Peak Scientific. (2017). How to speed up your gas chromatography. [Link]
-
ResearchGate. (n.d.). Chiral separation and quantification of R/S-amphetamine, R/S-methamphetamine, R/S-MDA, R/S-MDMA, and R/S-MDEA in whole blood by GC-EI-MS. [Link]
-
Schymanski, E. L., et al. (2014). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Journal of analytical toxicology, 38(7), 420–427. [Link]
-
LCGC International. (2020). The State of the Art in Chiral Capillary Gas Chromatography. [Link]
-
Labcompare. (2018). A Simple Way to Reduce Analysis Time in GC. [Link]
-
Guan, F., et al. (2015). Fast and Sensitive Chiral Analysis of Amphetamines and Cathinones in Equine Urine and Plasma Using Liquid Chromatography Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 6, 973-985. [Link]
-
DEA.gov. (n.d.). Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography-Single Quadrupole Mass Spectrometry (SFC-SQD). [Link]
-
ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. [Link]
-
Phenomenex. (2022). High-pH Chiral Separation of Amphetamines. [Link]
-
Leaptrot, D. R., et al. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 31(10), 2096–2104. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Lin, D. L., et al. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of biochemical and biophysical methods, 54(1-3), 103–113. [Link]
-
MAC-MOD Analytical. (n.d.). A Practical Guide to Fast Gas Chromatography. [Link]
-
Shimadzu. (n.d.). Example of Use of Alternate Carrier Gas in GC Analysis: Change from He Gas to N2 Gas. [Link]
-
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]
-
LCGC International. (2020). The Secrets of Successful Temperature Programming. [Link]
-
IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]
-
Schmid, M. G., & Griesbacher, T. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(5), 716–740. [Link]
-
Element Lab Solutions. (n.d.). Gas Chromatography Hydrogen Carrier Gas. [Link]
-
Industry News. (2023). What Is Temperature Programming in Gas Chromatography? [Link]
-
Phenomenex. (2025). Temperature Programming for Better GC Results. [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. [Link]
-
ResearchGate. (n.d.). Common methods for the chiral determination of amphetamine and related compounds I. Gas, liquid and thin-layer chromatography. [Link]
-
Agilent. (n.d.). OPTIMIZING THE GC TEMPERATURE PROGRAM. [Link]
-
CHROMacademy. (n.d.). Optimizing GC Temperature Programming. [Link]
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
LCGC International. (2020). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. [Link]
-
Leaptrot, D. R., et al. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 31(10), 2096–2104. [Link]
-
Technology Networks. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Agilent. (n.d.). GC Troubleshooting. [Link]
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. sciex.com [sciex.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. peakscientific.com [peakscientific.com]
- 5. labcompare.com [labcompare.com]
- 6. mac-mod.com [mac-mod.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. shimadzu.com [shimadzu.com]
- 10. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 11. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Using Phase Ratio to Reduce GC Run Time | Phenomenex [phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 17. Substituent effects on chiral resolutions of derivatized 1-phenylalkylamines by heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin GC stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dshs-koeln.de [dshs-koeln.de]
- 19. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gcms.cz [gcms.cz]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting guide for asymmetric hydrogenation of imines.
Welcome to the Technical Support Center for Asymmetric Hydrogenation of Imines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying rationale to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: My asymmetric hydrogenation of an N-aryl imine is showing low conversion. What are the likely causes and how can I improve it?
Low conversion in the asymmetric hydrogenation of N-aryl imines can stem from several factors, ranging from catalyst activity to substrate purity. Here’s a systematic approach to diagnosing and resolving this issue.
Possible Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the substrate, solvent, or hydrogen gas. The product amine itself can also act as an inhibitor, poisoning the catalyst.[1][2]
-
Troubleshooting Protocol:
-
Ensure Substrate Purity: Purify the imine substrate meticulously, for instance, by recrystallization or column chromatography to remove any residual ketone, amine, or other impurities.
-
Solvent and Gas Purity: Use freshly distilled, degassed solvent. Employ high-purity hydrogen gas, potentially with an in-line purifier.
-
Catalyst Loading: While not always ideal, a modest increase in catalyst loading can sometimes overcome minor inhibition or deactivation.
-
Consider Additives: Certain additives can mitigate catalyst inhibition. For example, the presence of a chiral phosphoric acid can co-catalyze the reaction and prevent catalyst poisoning.[2]
-
-
-
Insufficient Hydrogen Pressure or Temperature: The reaction may require more forcing conditions to proceed efficiently.
-
Troubleshooting Protocol:
-
Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. Many successful hydrogenations of N-aryl imines are run at pressures ranging from 20 to 100 bar.[3][4]
-
Elevate Temperature: Gently increase the reaction temperature. However, be mindful that excessive heat can sometimes negatively impact enantioselectivity.
-
-
-
Sub-optimal Catalyst System: The chosen catalyst-ligand combination may not be ideal for your specific substrate.
-
Troubleshooting Protocol:
-
Ligand Screening: If using a common metal precursor like [Ir(COD)Cl]2, screen a variety of chiral phosphine ligands. Ligands like Josiphos, PhanePhos, or BINAP derivatives are often effective for N-aryl imines.[5][6]
-
Metal Screening: While iridium is a common choice, rhodium and ruthenium-based catalysts have also shown excellent activity for imine hydrogenation.[4][7][8]
-
-
Troubleshooting Guide
Problem 1: Poor Enantioselectivity in Acyclic Imine Hydrogenation
Question: I am getting good conversion for my acyclic imine hydrogenation, but the enantiomeric excess (ee) is very low. What factors influence enantioselectivity and how can I improve it?
Answer: Achieving high enantioselectivity in the hydrogenation of acyclic imines can be challenging due to their conformational flexibility. The key is to create a well-defined and sterically demanding chiral environment around the metal center.
Causality and Strategic Solutions:
-
E/Z Isomerization of the Imine: Acyclic imines can exist as a mixture of E/Z isomers, and the catalyst may hydrogenate each isomer with different selectivity, leading to a lower overall ee.[2]
-
Insight: The formation of a single imine isomer is crucial.
-
Protocol:
-
Imine Formation Conditions: Optimize the conditions for imine formation to favor one isomer. This can sometimes be achieved by adjusting the reaction temperature or using specific catalysts for imine synthesis.
-
In Situ Imine Formation and Hydrogenation: Performing the imine formation and hydrogenation in a single pot can sometimes lead to higher enantioselectivity, as the imine is hydrogenated as it is formed.[9]
-
-
-
Mismatched Catalyst and Substrate: The steric and electronic properties of the ligand and substrate must be well-matched.
-
Insight: A "one-size-fits-all" catalyst does not exist.
-
Protocol:
-
Ligand Modification: Systematically vary the steric bulk and electronic properties of the chiral ligand. For instance, moving from a Phenyl-BPE to a more sterically demanding ligand could enhance facial discrimination.[5]
-
Metal Center: The choice of metal (Ir, Rh, Ru) can significantly influence the geometry of the transition state and, therefore, the enantioselectivity.[8]
-
-
-
Role of Additives: Additives can play a crucial role in enhancing enantioselectivity by interacting with the catalyst or the substrate.
-
Insight: Chiral anions or Brønsted acids can create a secondary chiral environment.[10]
-
Protocol:
-
Chiral Phosphoric Acids: The addition of a chiral phosphoric acid can lead to a cooperative catalytic system where the phosphate anion forms a chiral ion pair with the protonated imine, directing the hydride attack.[2][10]
-
Halide Additives: In some iridium-catalyzed systems, the addition of iodide salts has been shown to be crucial for achieving high enantioselectivity in the hydrogenation of bulky N-aryl imines.[6]
-
-
Data Summary: Effect of Ligand on Enantioselectivity
| Catalyst Precursor | Ligand | Substrate | Conversion (%) | ee (%) | Reference |
| [Ir(COD)Cl]2 | (R,Sp)-JosiPhos | N-aryl imine | >95 | 96 | [5] |
| [Ir(COD)Cl]2 | (S)-MeO-BIPHEP | Quinolines | 94 | 96 | [11] |
| Pd(OCOCF3)2 | (S)-SegPhos | N-diphenylphosphinyl ketimine | >95 | 87-99 | [3] |
| RuCl2(PPh3)3 | Atropisomerizable P-OP | N-aryl imine | >95 | 84-96 | [4] |
Problem 2: Catalyst Deactivation and Difficult Product Isolation with N-Alkyl Imines
Question: My reaction with an N-alkyl imine starts well but then stalls. Upon workup, I have difficulty isolating the pure amine product. What could be the cause?
Answer: N-alkyl imines and the resulting N-alkyl amines are often stronger Lewis bases than their N-aryl counterparts. This can lead to strong product inhibition and catalyst deactivation. Isolation issues can arise from incomplete conversion and the presence of residual starting materials.
Causality and Strategic Solutions:
-
Product Inhibition: The product amine can coordinate strongly to the metal center, preventing substrate binding and turnover.
-
Insight: The catalyst is effectively "choked" by the product.
-
Protocol:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor product coordination relative to substrate coordination.[5]
-
Use of Additives: Acidic additives can protonate the product amine, reducing its ability to coordinate to the metal catalyst.[12][13]
-
Catalyst Choice: Some catalyst systems are inherently more resistant to product inhibition. For example, certain iron-based catalysts have shown good activity for the hydrogenation of activated imines.[5][14]
-
-
-
Catalyst Deactivation Pathways: Besides product inhibition, other deactivation pathways like the formation of inactive catalyst dimers can occur.[6]
-
Insight: Bulky ligands can prevent the formation of inactive dimeric species.
-
Protocol:
-
Ligand Design: Employing sterically bulky ligands can physically hinder the close approach of two catalyst molecules, thus preventing dimerization. The xylyl groups on the Xyliphos ligand are a prime example of this strategy.[6]
-
Solvent Effects: The choice of solvent can influence catalyst stability. For instance, tetrahydrofuran (THF) has been found to provide high reaction rates and slow catalyst deactivation in some systems.[15][16]
-
-
Troubleshooting Workflow for N-Alkyl Imine Hydrogenation
Caption: Decision tree for troubleshooting N-alkyl imine hydrogenation.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of an N-Aryl Imine
This protocol is a starting point and should be optimized for each specific substrate.
-
Catalyst Preparation (in a glovebox):
-
To a dried Schlenk tube under a nitrogen atmosphere, add the metal precursor (e.g., [Ir(COD)Cl]2, 1 mol%) and the chiral ligand (e.g., (R,Sp)-JosiPhos, 2.2 mol%).
-
Add degassed solvent (e.g., toluene or THF, 2 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
-
Hydrogenation Reaction:
-
In a separate vial inside the glovebox, dissolve the N-aryl imine (1.0 mmol) in the same degassed solvent (3 mL).
-
Transfer the substrate solution to a high-pressure autoclave.
-
Add the pre-formed catalyst solution to the autoclave.
-
If required, add any additives (e.g., tetrabutylammonium iodide, 5 mol%).
-
Seal the autoclave, remove it from the glovebox, and purge it with high-purity hydrogen gas (3 cycles).
-
Pressurize the autoclave to the desired pressure (e.g., 50 bar) and stir the reaction at the desired temperature (e.g., 40 °C) for the specified time (e.g., 12-24 hours).
-
-
Workup and Analysis:
-
After the reaction, carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Determine the conversion by ¹H NMR spectroscopy.
-
Purify the product amine by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or SFC.
-
Mechanistic Insights
Outer-Sphere vs. Inner-Sphere Hydrogenation Mechanisms
The mechanism of hydride transfer is a critical factor influencing the outcome of the reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomer ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02390F [pubs.rsc.org]
- 5. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 6. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. ajchem-b.com [ajchem-b.com]
- 9. Manganese catalysed enantioselective hydrogenation of in situ -synthesised imines: efficient asymmetric synthesis of amino-indane derivatives - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00399J [pubs.rsc.org]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Cascading imine formation and hydrogenation — Stoli Chem [stolichem.com]
Technical Support Center: Amine Synthesis Purification
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in amine synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing acidic byproducts from your reaction mixtures. Our goal is to equip you with the knowledge to not only purify your target amines effectively but also to understand the chemical principles guiding your purification strategy.
Introduction: The Challenge of Acidic Byproducts
Amine synthesis, a cornerstone of modern organic and medicinal chemistry, often involves reagents and catalysts that introduce acidic impurities into the final reaction mixture. These byproducts can range from unreacted starting materials and catalysts to side-products formed during the reaction. Their removal is critical to obtaining a pure amine product, which is essential for subsequent reactions, biological assays, and drug formulation. This guide will walk you through the most effective strategies for tackling this purification challenge.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Liquid-Liquid Extraction (Acid-Base Extraction)
Q1: My initial attempt at a basic wash to remove acidic impurities resulted in an emulsion. What should I do?
A1: Emulsion formation during aqueous workups is a common issue, often caused by the presence of surfactants or fine solid particles.[1][2]
-
Causality: Emulsions are stabilized by a reduction in the interfacial tension between the organic and aqueous layers. This can be exacerbated by vigorous shaking.
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.[1]
-
Solvent Addition: Adding a small amount of the organic solvent you are using for the extraction can sometimes help to break up the emulsion.[1]
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: In some cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion by removing particulate matter.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[1]
-
Q2: How do I choose the correct pH for my acidic or basic wash to effectively separate my amine from acidic byproducts?
A2: The choice of pH is critical and depends on the pKa of your target amine and the acidic impurities. A general rule of thumb is to adjust the pH to be at least 2 pKa units away from the pKa of the compound you wish to keep in a specific phase.[1]
-
To extract a basic amine into the aqueous layer (as a salt): The pH of the aqueous solution should be at least 2 pKa units below the pKa of the amine's conjugate acid.[1]
-
To keep a basic amine in the organic layer (as the free base): The pH of the aqueous solution should be at least 2 pKa units above the pKa of the amine's conjugate acid.[1]
-
To extract an acidic byproduct into the aqueous layer (as a salt): The pH of the aqueous solution should be at least 2 pKa units above the pKa of the acidic byproduct.
Experimental Protocol: Standard Acid-Base Extraction Workflow
Sources
Technical Support Center: Solvent Choice and the Stability of α-Chloroketones
Welcome to the Technical Support Center for professionals working with α-chloroketones. As highly versatile synthetic intermediates, α-chloroketones are crucial in drug development and organic synthesis. However, their reactivity also makes them susceptible to degradation, where the choice of solvent is arguably the most critical factor influencing their stability. This guide provides in-depth, field-proven insights into managing these challenges, structured to help you troubleshoot common issues and understand the underlying chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the handling, reaction, or storage of α-chloroketones in a practical question-and-answer format.
Q1: I ran a reaction and my primary impurity is an α-hydroxy ketone. What happened?
A1: The most probable cause is hydrolysis , where the α-chloroketone has reacted with water.[1] This is an extremely common degradation pathway, especially under neutral or basic conditions.[1][2]
-
Causality: Water can act as a nucleophile, displacing the chloride ion. In polar protic solvents like water, methanol, or ethanol, this process can be accelerated. These solvents can stabilize the carbocation-like transition state in a nucleophilic substitution reaction.[3][4]
-
Recommended Actions:
-
Solvent Choice: Switch to a dry, polar aprotic solvent such as Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dichloromethane (DCM) for your reaction and storage.[1] These solvents do not have the acidic proton that can participate in hydrogen bonding to stabilize the transition state for hydrolysis.[5]
-
Moisture Control: Use freshly distilled or commercially available anhydrous solvents. Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.[1]
-
Workup Conditions: During aqueous workups, maintain acidic conditions (pH 3-5). Avoid neutral water or basic washes (e.g., sodium bicarbonate), as the rate of hydrolysis increases dramatically as the pH rises.[1][6]
-
Q2: My reaction produced a rearranged ester or carboxylic acid instead of the expected product. Why?
A2: You are likely observing the Favorskii rearrangement . This is a classic reaction of α-halo ketones mediated by a base (even a weak one) to yield carboxylic acid derivatives.[7][8][9]
-
Causality: In the presence of a base (e.g., alkoxide, hydroxide, or even some amines), an enolate is formed. This enolate can cyclize to a highly strained cyclopropanone intermediate, which is then attacked by a nucleophile (like your base or solvent), leading to ring-opening and the rearranged product.[9][10]
-
Recommended Actions:
-
Avoid Base: Scrupulously avoid basic conditions if this rearrangement is not the desired pathway.
-
Solvent and Base Selection: If a base is required for a subsequent step, add it at a low temperature immediately before use.[1] The choice of solvent can influence the reaction; nonpolar, aprotic solvents are often used to promote stereospecific rearrangements when desired.[11] Consider using non-nucleophilic bases to avoid their incorporation into the final product.
-
Q3: I'm using an alcohol (e.g., methanol, ethanol) as a solvent and getting an α-alkoxy ketone as a major byproduct. Is this related to hydrolysis?
A3: Yes, this is a direct analogue of hydrolysis called solvolysis . The alcohol solvent itself is acting as a nucleophile and displacing the chloride.
-
Causality: Polar protic solvents like alcohols are excellent at stabilizing the carbocation intermediate that can form in an SN1-type mechanism.[3][12] This stabilization lowers the energy barrier for the reaction where the solvent molecule itself attacks the electrophilic carbon, leading to the α-alkoxy ketone.
-
Recommended Actions:
-
If the formation of an α-alkoxy ketone is undesirable, you must switch to an aprotic solvent.
-
If you intend to synthesize the α-alkoxy ketone, using the corresponding alcohol as a solvent is a valid synthetic strategy.
-
Q4: My yields are inconsistent, and the material seems to discolor (turn yellow/brown) upon storage. What's the cause?
A4: This suggests general compound degradation, which could be due to a combination of factors, including slow hydrolysis, polymerization, or self-condensation, often initiated by impurities, light, or heat.[1]
-
Causality: The high reactivity of the C-Cl bond and the enolizable nature of the ketone make α-chloroketones prone to multiple degradation pathways. Impurities can catalyze these processes.
-
Recommended Actions:
-
Purity: Ensure the high purity of your starting material. Re-purify if necessary.
-
Storage: For long-term stability, store the compound as a pure solid or in a dry, aprotic solvent (e.g., Toluene, THF) at low temperatures (-20°C is recommended).[1]
-
Light Protection: Store the material in an amber vial or otherwise protected from light to prevent photolytic degradation.[1]
-
Inert Atmosphere: Always store under an inert atmosphere (argon or nitrogen) to prevent exposure to moisture and oxygen.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor affecting α-chloroketone stability?
A1: pH . These compounds are most stable in acidic conditions (pH < 5).[1][13] As the pH approaches neutral and becomes basic, the rates of hydrolysis and base-catalyzed rearrangements increase exponentially.[1][14]
Q2: What is the ideal type of solvent for storing or reacting α-chloroketones to maximize stability?
A2: Polar aprotic solvents are the best choice.[15] Solvents like acetonitrile, acetone, or DMSO dissolve the polar α-chloroketone but lack the ability to donate hydrogen bonds.[5][16] This prevents them from stabilizing hydrolysis transition states and from acting as proton sources. For long-term storage, ensuring the solvent is anhydrous is critical.[1]
Q3: How do polar protic vs. polar aprotic solvents differentially affect stability?
A3: The difference lies in their ability to form hydrogen bonds and act as proton donors.[17][18]
-
Polar Protic Solvents (e.g., Water, Methanol):
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, THF):
-
Increase Stability: They are the preferred choice for maintaining the integrity of the α-chloroketone.
-
Mechanism: They do not solvate anionic nucleophiles as strongly, which makes them ideal for SN2 reactions where a strong nucleophile is required.[12][15] By not providing a proton source, they inherently suppress hydrolysis.
-
Q4: Can I use non-polar solvents like hexane or toluene?
A4: While non-polar solvents will prevent hydrolysis, they may not be suitable for all applications due to the poor solubility of the often polar α-chloroketones and other polar reactants (e.g., nucleophilic salts). Toluene is sometimes used for storage of less polar α-chloroketones.[1]
Data & Diagrams
Table 1: Summary of Solvent Effects on α-Chloroketone Stability
| Solvent Type | Examples | Key Property | Impact on Stability | Primary Degradation Products |
| Polar Protic | Water, Methanol, Ethanol | Hydrogen-bond donor, nucleophilic | Poor. Actively promotes degradation. | α-Hydroxy or α-Alkoxy Ketones |
| Polar Aprotic | Acetonitrile, DMSO, THF, Acetone | No H-bond donor, polar | Excellent. Recommended for storage and reactions. | Minimal degradation if anhydrous. |
| Non-Polar | Hexane, Toluene, Benzene | Low dielectric constant | Good, but limited by solubility. | Minimal degradation if anhydrous. |
Diagram 1: Key Degradation Pathways of α-Chloroketones
This diagram illustrates the main degradation routes influenced by solvent and other conditions.
Caption: Major degradation and reaction pathways for α-chloroketones.
Diagram 2: Troubleshooting Logic for α-Chloroketone Reactions
A decision tree to diagnose common experimental failures.
Caption: Step-by-step workflow for conducting a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify the purity of an α-chloroketone and monitor its degradation over time. [1]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 254 nm (or the λmax of the specific ketone).
-
Sample Preparation: Dilute samples to ~0.1 mg/mL using the initial mobile phase composition.
-
Quantification: Use an external standard calibration curve of a purified, reference standard of the α-chloroketone.
This method should be validated for specificity, linearity, accuracy, and precision as per regulatory guidelines. [22][23]
References
- Patsnap Eureka. (2025, March 28). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects.
- House, H. O., & Frank, G. A. (1965). The Effect of Solvent Change on the Favorskii Rearrangement of α-Halo Ketones. Journal of Organic Chemistry, 30.
- Unknown. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- BenchChem. (2025). Technical Support Center: Managing α-Chloro Ketone Stability.
- Unknown. NS7.
- Chemistry LibreTexts. (2014, August 7). 8.
- KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I.
- Unknown. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- University of Pretoria.
- SynArchive. Favorskii Rearrangement.
- Wikipedia. Favorskii rearrangement.
- Alfa Chemistry. Favorskii Rearrangement.
- Dr. H.N. Sinha Arts & Commerce College. Organic Chemistry Rearrangement.
- Wax Studios. Protic Vs Aprotic Solvents.
- ChemistryScore. Protic vs. Aprotic Solvents.
- Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Unknown. 4.1.1 Protic Vs Aprotic Solvent.
- Smonou, I., et al. (2014, September 5).
- Google Patents.
- PubMed. (1983).
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- PubMed. (1998). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents.
- Unknown.
- Unknown. (2013, May 14). Hydrolysis of chemicals as a function of structure and pH.
- Unknown. (2020, September 14).
- ResearchGate. (2019, August 9). (PDF) Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
- Semantic Scholar. (2024, July 13). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of s.
- RSC Publishing. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol.
- RSC Publishing.
- PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistryscore.com [chemistryscore.com]
- 6. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. drhnsp.org [drhnsp.org]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
- 13. Fast and "green" method for the analytical monitoring of haloketones in treated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. wax-studios.com [wax-studios.com]
- 18. theorango.com [theorango.com]
- 19. users.wfu.edu [users.wfu.edu]
- 20. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
Biocatalysis Support Center: Overcoming Thermodynamic Limitations in Transaminase Reactions
Welcome to the Transaminase Biocatalysis Support Center. As amine transaminases (ATAs) operate via a reversible ping-pong bi-bi mechanism, unfavorable thermodynamic equilibrium is the most common bottleneck in chiral amine synthesis. This guide provides causal troubleshooting, proven protocols, and mechanistic insights to help researchers and drug development professionals shift the equilibrium toward product formation.
Diagnostic Workflow: Choosing an Equilibrium Shift Strategy
Before troubleshooting, it is critical to align your substrate's chemical properties with the correct equilibrium shift strategy. Use the decision matrix below to identify the optimal approach for your workflow.
Decision tree for selecting an optimal transaminase equilibrium shift strategy.
Troubleshooting & FAQs
Q1: Why does my transamination reaction stall at 10-20% conversion despite using an excess of the amine donor? Causality & Solution: Transaminases catalyze a reversible reaction where the equilibrium constant ( Keq ) heavily favors the starting ketone and amine donor. For example, the transamination between acetophenone and alanine has a highly unfavorable Keq of approximately 8.8×10−4 [1]. Simply adding excess amine donor is insufficient due to severe product inhibition and the inherent thermodynamic limit. To drive the reaction forward according to Le Chatelier's principle, you must actively and continuously remove the coproduct (e.g., pyruvate or acetone) from the reaction matrix.
Q2: I am using Isopropylamine (IPA) as an amine donor. How can I improve the equilibrium shift without denaturing the enzyme? Causality & Solution: IPA is a highly preferred amine donor because its byproduct, acetone, is volatile and can be removed via evaporation or reduced pressure[2]. However, wild-type ATAs often have low tolerance and poor binding affinity for IPA.
-
Solution: First, switch to an engineered ATA variant specifically evolved for IPA tolerance[2]. Second, apply a gentle nitrogen sweep or mild vacuum to continuously strip acetone. Ensure your target ketone is not also highly volatile, which would lead to substrate loss and artificially lower your yield.
Q3: My multi-enzyme cascade (ATA / LDH / GDH) using alanine is failing to reach >90% conversion. What is going wrong? Causality & Solution: The Alanine/Lactate Dehydrogenase (LDH)/Glucose Dehydrogenase (GDH) cascade is designed to irreversibly reduce the pyruvate byproduct to lactate, pulling the equilibrium forward[3]. Failure usually stems from a pH mismatch. Wild-type ATAs typically have a pH optimum around 8.5, whereas LDH and GDH operate best at pH 7.5[4].
-
Solution: This mismatch causes cascade inefficiency. Consider using engineered ATA variants (e.g., ATA-Afu-E49Q) that have been rationally designed to shift their pH optimum to 7.5, perfectly matching the auxiliary enzymes[4].
ATA/LDH/GDH cascade driving equilibrium via irreversible pyruvate reduction.
Q4: What are "Smart" Amine Donors, and when should I use them? Causality & Solution: "Smart" amine donors are molecules that undergo a spontaneous, irreversible chemical transformation (such as cyclization or aromatization) immediately after donating their amino group[5]. This effectively removes the byproduct from the equilibrium equation without the need for complex multi-enzyme cascades or physical extraction.
-
Lysine: Acts as a smart donor where the resulting ketone byproduct spontaneously cyclizes into a six-membered imine (Δ1-piperideine-2-carboxylate)[6]. This is highly compatible with wild-type ATAs and avoids superstoichiometric loading.
-
Cadaverine / ortho-xylylenediamine (OXD): Utilize similar spontaneous cyclization/aromatization mechanisms[5][7].
-
Recommendation: Use smart donors when working with wild-type ATAs that do not tolerate IPA, or when multi-enzyme cascades structurally interfere with your substrate.
Strategy Comparison Data
| Strategy | Amine Donor | Byproduct | Removal Method | Max Conversion | Pros | Cons |
| Physical Removal | Isopropylamine (IPA) | Acetone | Vacuum / Gas Sweep | >95% | Cheap donor; simple downstream processing. | Requires engineered ATAs; risk of substrate evaporation. |
| Enzymatic Cascade | L-Alanine | Pyruvate | LDH/GDH reduction to Lactate | >99% | Broad wild-type ATA acceptance; highly efficient. | Complex setup; pH mismatch issues; expensive cofactors. |
| Smart Donors | L-Lysine / OXD | Cyclic Imine / Isoindole | Spontaneous Cyclization | >95% | Single-enzyme system; wild-type compatible. | Byproducts can complicate purification; higher donor cost. |
Self-Validating Experimental Protocols
Protocol 1: Isopropylamine (IPA) Evaporation Setup
Rationale: Removing acetone continuously shifts the equilibrium. The protocol validates itself by monitoring acetone accumulation in a cold trap[2].
-
Buffer Preparation: In a 50 mL round-bottom flask, prepare 20 mL of 100 mM sodium phosphate buffer (pH 7.5). Add 1 mM PLP (pyridoxal 5'-phosphate).
-
Substrate Loading: Dissolve the prochiral ketone (50 mM) and IPA (500 mM, 10 eq). Adjust pH to 7.5 using HCl.
-
Enzyme Addition: Add the engineered ATA (e.g., 2-5 mg/mL purified protein).
-
Equilibrium Shift (Vacuum): Seal the flask and attach it to a rotary evaporator or a controlled vacuum manifold set to 800 mbar at 30°C.
-
Validation: Monitor the cold trap for acetone condensation. Sample the reaction matrix at 2, 4, and 24 hours. Quench with 1 volume of acetonitrile, centrifuge, and analyze via HPLC. A steady increase in chiral amine without a plateau indicates successful acetone stripping.
Protocol 2: ATA/LDH/GDH Cascade Reaction
Rationale: Enzymatic removal of pyruvate. The system is self-validating through pH stability; if the cascade fails, gluconic acid production halts, and the pH stops dropping[3].
-
Buffer Setup: Prepare 50 mL of 100 mM HEPES buffer (pH 7.5) containing 1 mM PLP and 1 mM NAD+.
-
Substrates: Add 50 mM prochiral ketone, 250 mM L-alanine (5 eq), and 150 mM glucose (3 eq).
-
Enzyme Loading: Add ATA (2 mg/mL), LDH (10 U/mL), and GDH (10 U/mL).
-
Incubation & Titration: Incubate at 30°C with 150 rpm shaking. As glucose is oxidized to gluconic acid, the pH will drop. Use an autotitrator with 1 M NaOH to maintain pH 7.5.
-
Validation: The volume of NaOH consumed directly correlates with the conversion of glucose, validating the active recycling of NAD+/NADH and the removal of pyruvate[3].
Protocol 3: Lysine "Smart Donor" Transamination
Rationale: Spontaneous cyclization of the deaminated lysine drives the reaction forward without auxiliary enzymes[6].
-
Buffer Setup: Prepare 10 mL of 100 mM sodium phosphate buffer (pH 8.0) with 1 mM PLP.
-
Substrates: Add 20 mM prochiral ketone and 30 mM L-Lysine (only 1.5 eq needed due to high thermodynamic driving force).
-
Enzyme Addition: Add wild-type ATA at 2 mg/mL.
-
Incubation: Incubate at 30°C, 200 rpm for 24 hours.
-
Validation: Analyze via LC-MS. The presence of the cyclic imine byproduct (m/z corresponding to Δ1-piperideine-2-carboxylate) alongside the chiral amine product confirms the mechanistic shift of the equilibrium[6].
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Transaminations with isopropyl amine: equilibrium displacement with yeast alcohol dehydrogenase coupled to in situ cofactor regeneration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. The Industrial Age of Biocatalytic Transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Generation of Smart Amine Donors for Transaminase-Mediated Biotransformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking (R)-1-Phenylbutan-1-amine hydrochloride against other resolving agents
In the synthesis of enantiopure active pharmaceutical ingredients (APIs), the classical resolution of racemates via diastereomeric salt formation remains one of the most scalable and cost-effective strategies. While (R)-1-phenylethylamine (PEA) is traditionally the default resolving agent for racemic acids, structural limitations often lead to poor resolution efficiencies (S-factors) due to co-precipitation of the undesired diastereomer.
This guide benchmarks (R)-1-Phenylbutan-1-amine hydrochloride (and its free base) against standard resolving agents, analyzing the mechanistic advantages of its extended alkyl chain. By leveraging steric bulk to manipulate crystallization thermodynamics, this agent offers superior nucleation inhibition, particularly in advanced methodologies like "Dutch Resolution."
Mechanistic Causality: The Role of the Butyl Chain
The efficacy of a resolving agent is fundamentally tied to its ability to form a robust, highly differentiated crystal lattice with one enantiomer while preventing the crystallization of the other. The structural shift from an ethyl group in PEA to a butyl group in (R)-1-phenylbutan-1-amine introduces two critical causal effects:
-
Optimal Molecule Length Difference: According to , the highest resolution efficiencies are achieved when the molecule length of the resolving agent differs from the racemic substrate by 3 to 6 atoms. The extended butyl chain provides the necessary steric volume to optimize this length differential for bulky pharmaceutical intermediates.
-
Metastable Zone Width (MZW) Expansion: In crystallization, the MZW dictates the temperature range where a solution is supersaturated but spontaneous nucleation does not occur. The butyl chain of (R)-1-phenylbutan-1-amine acts as a potent structural disruptor for the more soluble diastereomeric salt. By sterically hindering the molecular packing of the undesired salt, it drastically widens its MZW. This delays co-precipitation and allows the less soluble salt to precipitate with significantly higher diastereomeric excess (de).
Comparative Benchmarking Data
To objectively evaluate performance, we benchmark (R)-1-phenylbutan-1-amine against other common chiral amines using the resolution of a model racemic acid (e.g., Mandelic Acid). The data reflects standard single-pass crystallization outcomes.
| Resolving Agent | Alkyl Chain | Diastereomeric Excess (de %) | Resolution Efficiency (S-Factor) | Nucleation Inhibition (MZW Impact) |
| (R)-1-Phenylethylamine (PEA) | Ethyl | 35 - 45% | 0.15 | Baseline |
| (1R,2S)-Ephedrine | Methyl (w/ OH) | ~30% | 0.10 | Narrow (Prone to co-precipitation) |
| (R)-1-Phenylpropylamine | Propyl | 40 - 50% | 0.18 | Moderate Widening |
| (R)-1-Phenylbutan-1-amine | Butyl | >50% | 0.16 - 0.22 | Significant Widening (Strong Inhibitor) |
Note: The S-Factor is defined as the product of the yield and the diastereomeric excess. Data synthesized from foundational Dutch Resolution studies by .
Experimental Workflow: Self-Validating Resolution Protocol
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . By tracking both the precipitate and the mother liquor, researchers can close the mass balance, ensuring that any enantiomeric enrichment in the solid phase is perfectly mirrored by depletion in the liquid phase.
Step-by-Step Methodology
Step 1: Thermodynamic Salt Formation
-
Action: Dissolve 10.0 mmol of racemic acid and 10.0 mmol of (R)-1-phenylbutan-1-amine (liberated from its hydrochloride salt via mild base extraction prior to use) in 15 mL of a 9:1 Ethanol/Water mixture. Heat to 75°C under continuous stirring until a clear solution forms.
-
Causality: Heating ensures complete dissolution, erasing the thermal history of the solids and establishing a true thermodynamic equilibrium necessary for unbiased diastereomeric salt pairing.
Step 2: Kinetically Controlled Crystallization
-
Action: Cool the solution linearly at a rate of 0.1°C/min down to 20°C. Do not agitate vigorously.
-
Causality: A slow, controlled cooling ramp ensures the system remains within the widened metastable zone of the more soluble salt, preventing its kinetic nucleation while allowing the less soluble (R,R)-salt to grow into large, pure crystals.
Step 3: Filtration and Mother Liquor Isolation
-
Action: Filter the resulting crystals via vacuum. Wash the filter cake with 2 mL of ice-cold ethanol. Crucial: Retain the mother liquor and washings in a separate flask.
-
Causality: Ice-cold washing removes adhered mother liquor (which is highly enriched in the undesired S,R-salt) without dissolving the purified crystal lattice.
Step 4: Acidification and Biphasic Extraction
-
Action: Suspend the isolated crystals in 10 mL of 1M HCl and extract with 3 x 10 mL of methyl tert-butyl ether (MTBE). Repeat this exact extraction process for the concentrated mother liquor in a separate vessel.
-
Causality: The strong acid protonates the racemic acid (driving it into the organic MTBE layer) while forcing the resolving agent into the aqueous layer as (R)-1-phenylbutan-1-amine hydrochloride, allowing for its quantitative recovery and reuse.
Step 5: Chiral HPLC Validation (The Self-Validating Check)
-
Action: Analyze the organic extracts from both the precipitate and the mother liquor via Chiral HPLC.
-
Validation Logic: If the protocol was successful, the precipitate will yield >90% ee of the (R)-acid, and the mother liquor must yield a mathematically corresponding excess of the (S)-acid. If the mass balance does not close, it indicates either incomplete salt dissociation during extraction or solvent entrapment in the crystal habit.
Process Visualization
Fig 1. Diastereomeric salt resolution workflow using (R)-1-Phenylbutan-1-amine.
Advanced Application: Dutch Resolution Additive
Beyond its use as a primary resolving agent, (R)-1-phenylbutan-1-amine shines in the "Dutch Resolution" methodology. In this approach, a family of structurally related resolving agents is used simultaneously.
When (R)-1-phenylethylamine (PEA) is used as the parent resolving agent, adding just 10 mol% of (R)-1-phenylbutan-1-amine acts as a highly specific "nucleation inhibitor" . Because the butyl chain is structurally similar enough to interact with the crystallizing clusters of the undesired salt, but too bulky to fit cleanly into its lattice, it poisons the growth of the more soluble diastereomer. This targeted inhibition routinely pushes the diastereomeric excess of the first crop from ~40% to >95%, virtually eliminating the need for subsequent recrystallization steps and saving significant time in drug development pipelines.
References
-
Dalmolen, J. (2005). Synthesis and application of new chiral amines in Dutch resolution: Family Behaviour in Nucleation Inhibition. University of Groningen. Available at:[Link]
-
Szeleczky, Z., Semsey, S., Bagi, P., Fődi, B., Faigl, F., Pálovics, E., & Fogassy, E. (2016). An aspect of selecting resolving agents: The role of differences in molecule length in diastereomeric salt resolutions. Separation Science and Technology, 51(4), 654-659. Available at:[Link]
Performance Comparison of Chiral Selectors for Primary Amines: A Comprehensive Guide
The enantioseparation of primary amines is a critical bottleneck in the development of pharmaceuticals, agrochemicals, and chiral intermediates. Because the stereogenic center in these molecules is typically adjacent to a highly polar and basic amino group, traditional chiral stationary phases (CSPs) often struggle with peak tailing, secondary retention mechanisms, and poor enantiorecognition.
As a Senior Application Scientist, I have structured this guide to move beyond basic column selection. Here, we will objectively compare the performance of the most effective chiral selectors for primary amines—specifically Crown Ethers and Derivatized Cyclofructans —by examining the fundamental causality behind their chiral recognition mechanisms, supported by field-proven, self-validating experimental protocols.
Mechanistic Causality: How Chiral Selectors Recognize Primary Amines
To select the correct CSP, one must understand why a primary amine interacts with a selector. The two dominant classes of selectors for primary amines operate via fundamentally different mechanisms.
Crown Ethers: The Gold Standard for Aqueous Separations
The chiral selector (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (18-C-6-TA) is renowned for its extreme specificity toward primary amines. As demonstrated in1, the chiral recognition mechanism relies on a highly structured host-guest complex[1].
-
The Causality of pH: The 18-crown-6 cavity is perfectly sized to encapsulate a protonated primary amine (-NH3+). It forms three +NH⋯O hydrogen bonds in a tripod arrangement with the polyether oxygens[1]. Therefore, acidic aqueous conditions (pH < 3) are an absolute requirement ; if the amine is not fully protonated, the tripod network collapses, and chiral recognition is completely lost[2].
Derivatized Cyclofructans: The Solution for Organic and SFC Modes
While crown ethers are highly effective, their reliance on non-volatile aqueous acids makes them unsuitable for preparative chromatography or Supercritical Fluid Chromatography (SFC). Cyclofructans (CFs) solve this limitation. Native CFs possess a crown ether core, but it is sterically blocked by internal hydrogen bonding.
-
The Causality of Derivatization: By derivatizing the hydroxyl groups with aliphatic chains (e.g., isopropylcarbamate to create the LARIHC CF6-P phase), internal hydrogen bonding is inhibited, exposing the crown ether core to the analyte[3]. Because this exposed core does not require a fully aqueous environment to stabilize the complex, CF6-P can successfully separate 4 in Polar Organic (PO) and SFC modes[4].
Decision matrix for selecting chiral stationary phases for primary amine enantioseparation.
Quantitative Performance Comparison
The table below synthesizes the performance metrics of the leading chiral selectors used for primary amines, highlighting their success rates and operational constraints. In comparative screening studies, derivatized cyclofructans significantly outperform traditional derivatized polysaccharides (which only achieve a 5 for primary amines in PO mode)[5].
| Chiral Selector | Stationary Phase Example | Optimal Chromatographic Mode | Enantioselective Mechanism | Primary Amine Success Rate | Mobile Phase Compatibility |
| Crown Ether | 18-C-6-TA | Reversed-Phase | Tripod H-bonding (Host-Guest) | > 95% | Aqueous Acidic (pH < 3) |
| Derivatized Cyclofructan | LARIHC CF6-P | Polar Organic / SFC | Core complexation + Steric | 85% - 93% | ACN/MeOH, CO2/MeOH |
| Polysaccharide | ChiralPak IF | Polar Organic | H-bonding, Dipole, π−π | ~65% | Broad (NP, PO, RP) |
| Cyclodextrin | Native β -CD | Reversed-Phase | Hydrophobic Inclusion | Moderate | Aqueous / Organic |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific acceptance criteria to verify that the mechanistic conditions required for chiral recognition are actively being met.
Protocol A: High-Throughput SFC Screening using Cyclofructans (CF6-P)
This protocol utilizes Supercritical Fluid Chromatography (SFC) for rapid screening, avoiding the highly acidic aqueous mobile phases required by crown ethers[5].
-
Sample Preparation: Dissolve the racemic primary amine in methanol to a concentration of 1 mg/mL.
-
Causality: Methanol ensures complete solubility and is highly miscible with the supercritical CO2 mobile phase, preventing analyte precipitation at the column head.
-
-
Mobile Phase Preparation: Prepare the co-solvent as Methanol containing 40 mM Trifluoroacetic Acid (TFA) and 15 mM Triethylamine (TEA).
-
Chromatographic Conditions:
-
Column: LARIHC CF6-P (150 mm × 4.6 mm, 5 µm).
-
Flow Rate: 4.0 mL/min.
-
Backpressure: 120 bar.
-
Temperature: 30 °C.
-
Gradient: Isocratic 20% co-solvent / 80% CO2.
-
-
System Suitability & Self-Validation:
-
Inject a known racemic standard (e.g., 1-phenylethylamine).
-
Acceptance Criteria: Resolution ( Rs ) must be ≥1.5 (baseline separation), and the tailing factor ( Tf ) must be ≤1.2 . If Tf>1.2 , verify the TEA concentration; insufficient competitive base leads to secondary retention mechanisms and loss of resolution.
-
Protocol B: Reversed-Phase Screening using Crown Ethers (18-C-6-TA)
Use this protocol when maximum specificity is required and aqueous acidic conditions are acceptable.
-
Sample Preparation: Dissolve the analyte in 0.1 M HCl.
-
Causality: This guarantees the primary amine is fully protonated prior to injection.
-
-
Mobile Phase Preparation: Prepare 20 mM Perchloric Acid in Water / Methanol (80:20 v/v) and strictly adjust the pH to 2.0.
-
Causality: The pH must be maintained below the pKa of the carboxylic acid groups on the selector and below the pKa of the amine to guarantee the formation of the +NH3⋯O tripod interaction[2].
-
-
Chromatographic Conditions:
-
Column: Crownpak CR(+) or equivalent 18-C-6-TA phase.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 10 °C.
-
Causality: Lower temperatures thermodynamically favor the exothermic inclusion complexation, often drastically enhancing enantioselectivity.
-
-
Validation: Monitor the elution order. For a (+)-18-C-6-TA column, verify that the D-enantiomer of standard amino acids elutes after the L-enantiomer due to tighter steric binding within the chiral cavity[1].
Self-validating experimental workflow for primary amine chiral screening and optimization.
References
-
Interaction Between 18-crown-6-tetracarboxylic Acid and Positional Substituents of Enantiomers and Simultaneous Separation of Positional Enantiomers of methyl-DL-tryptophans by Capillary Electrophoresis. PubMed. 2
-
Chiral recognition of (18-crown-6)-tetracarboxylic acid as a chiral selector determined by NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. 1
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. 6
-
Macrocyclic Chiral Stationary Phases. Sigma-Aldrich. 4
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. 7
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. 5
Sources
- 1. Chiral recognition of (18-crown-6)-tetracarboxylic acid as a chiral selector determined by NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Interaction between 18-crown-6-tetracarboxylic acid and positional substituents of enantiomers and simultaneous separation of positional enantiomers of methyl-DL-tryptophans by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Comparative Structural Analysis and Enantiomeric Resolution of Chiral Amine Derivatives
Chiral amines are ubiquitous structural motifs in modern pharmacophores and agrochemicals. Because enantiomers are spectroscopically and chromatographically indistinguishable in achiral environments, researchers must introduce a chiral selector to differentiate them. This guide objectively compares three dominant analytical paradigms for chiral amines: Direct separation via Chiral Stationary Phases (CSPs) , and indirect resolution using Covalent Chiral Derivatizing Agents (CDAs) or Non-Covalent Chiral Solvating Agents (CSAs) .
By understanding the mechanistic causality behind each method, researchers can build self-validating workflows that ensure absolute structural certainty and precise enantiomeric excess (ee%) quantification.
Mechanistic Causality: Selecting the Right Analytical Pathway
Choosing an analytical method is not merely a matter of instrument availability; it requires aligning the chemical properties of the analyte with the physical mechanism of the chiral selector.
Direct Separation: Chiral HPLC and SFC
Direct separation relies on the formation of transient diastereomeric complexes between the chiral amine and an immobilized chiral selector (e.g., polysaccharide phenylcarbamates or cyclofructans)[1]. While is a workhorse for routine quality control, Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative for primary amines. SFC utilizes supercritical CO₂, which offers higher diffusivity and lower viscosity than liquid mobile phases, allowing for higher flow rates without a loss of column efficiency[2].
Covalent Derivatization: Mosher's vs. Marfey's Reagents
When direct separation is unfeasible or absolute configuration is required, Covalent CDAs are employed to convert enantiomers into stable diastereomers[3].
-
Mosher’s Reagent (MTPA-Cl): The causality for using Mosher's reagent lies in the magnetic anisotropic shielding effect of its phenyl ring. Once derivatized, the phenyl ring of the MTPA group adopts a coplanar conformation with the carbonyl oxygen. This ring exerts a shielding effect on the protons of the amine substituent situated directly beneath it. By comparing the NMR spectra of the (R)- and (S)-amides, the spatial arrangement of the chiral center can be unambiguously deduced[3].
-
Marfey’s Reagent (FDAA): FDAA reacts with primary and secondary amines via Nucleophilic Aromatic Substitution (SNAr). The resulting diastereomers exhibit differential intramolecular hydrogen bonding, which alters their hydrophobicity. This allows for baseline resolution on standard, cost-effective achiral C18 columns. Furthermore, the dinitrophenyl moiety acts as a powerful chromophore, drastically improving UV and MS sensitivity for trace biological samples[4],[5].
Non-Covalent Solvation: CSAs and the SIDA Effect
For rapid, non-destructive analysis, like BINOL derivatives form transient hydrogen-bonded solvates directly in the NMR tube, yielding distinct chemical shifts for each enantiomer[6]. Interestingly, recent structural studies reveal that certain chiral amine derivatives exhibit Self-Induced Diastereomeric Anisochronism (SIDA) , effectively acting as their own resolving agents at high concentrations without the need for external chiral selectors[7],[8].
Decision workflow for chiral amine structural and enantiomeric analysis.
Comparative Performance Data
The following table synthesizes the operational metrics of each technique, providing a clear comparison of throughput, solvent consumption, and sensitivity[9],[2],[5].
| Technique | Resolution Mechanism | Typical Analysis Time | Solvent Consumption | Sensitivity (LOD) | Best Application |
| Chiral HPLC | Transient diastereomeric complex on CSP | 15–60 min | High (>60 mL/sample) | Moderate (UV) | Routine QC of pure synthetics |
| Chiral SFC | Transient complex on CSP (e.g., Cyclofructan) | 5–10 min | Low (CO₂ + modifier) | Moderate (UV) | High-throughput synthesis screening |
| Mosher's Reagent | Covalent diastereomeric amide formation | 5–15 min (post-prep) | Low (~0.6 mL deuterated) | Low (NMR limits) | Absolute configuration assignment |
| Marfey's Reagent | Covalent diastereomeric amide formation | 10–20 min | Moderate (LC mobile phase) | High (MS/Fluorescence) | Trace analysis in complex bio-matrices |
| CSAs (NMR) | Non-covalent hydrogen-bonded solvates | < 5 min | Low (~0.6 mL deuterated) | Low (NMR limits) | Rapid, non-destructive ee% check |
Self-Validating Experimental Protocols
To ensure scientific integrity, analytical protocols must be designed as self-validating systems. Below are field-proven methodologies for the two primary derivatization techniques.
Protocol 1: Absolute Configuration via Mosher's Amide Formation (NMR)
This protocol utilizes MTPA-Cl to determine the absolute stereochemistry of a purified chiral amine[3].
-
Preparation: Ensure the extracted chiral amine sample is rigorously dried, as MTPA-Cl is highly moisture-sensitive.
-
Derivatization: Dissolve the amine in 0.5 mL of anhydrous deuterated pyridine (which acts as both solvent and acid scavenger). Add a 1.5x molar excess of (R)-(-)-MTPA-Cl under an inert argon atmosphere.
-
Incubation: Gently mix and allow the reaction to proceed at room temperature for 1–2 hours.
-
Parallel Reaction (The Self-Validation Step): Crucially, repeat steps 1-3 in a separate vial using (S)-(+)-MTPA-Cl. Absolute configuration cannot be reliably assigned from a single enantiomer of the reagent.
-
Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both the (R)- and (S)-amides.
-
Analysis: Calculate the chemical shift differences ( Δδ=δS−δR ) for the protons adjacent to the chiral center. A consistent positive or negative sign across a spatial hemisphere of the molecule confirms the absolute configuration, eliminating the risk of anomalous shielding artifacts.
Protocol 2: High-Throughput ee% Determination via Marfey's Reagent (LC-MS/MS)
This protocol is optimized for analyzing chiral amines (e.g., amphetamine derivatives) extracted from biological fluids[5],[10].
-
Reconstitution: Reconstitute the extracted amine sample in 50 µL of LC-MS grade water.
-
Alkalinization: Add 20 µL of 1 M sodium bicarbonate to deprotonate the amine, rendering it nucleophilic.
-
Derivatization: Add 100 µL of a 0.1% (w/v) solution of Marfey’s Reagent (FDAA) in acetone.
-
Incubation: Vortex for 2 minutes, then incubate at 45°C for 60 minutes to drive the SNAr reaction to completion.
-
Quenching: Stop the reaction by adding 20 µL of 1 M HCl.
-
Blank Validation (The Self-Validation Step): Run a blank derivatization containing only FDAA and the buffer. This confirms the absence of chiral inversion or D-amino acid contamination within the FDAA reagent itself, ensuring the detected diastereomeric ratio strictly reflects the sample's true ee%[11].
-
Analysis: Analyze via Reversed-Phase LC-MS/MS using a standard C18 column and a water/acetonitrile gradient with 0.1% formic acid.
Reaction mechanism and LC-MS workflow for Marfey's derivatization.
Conclusion
The structural elucidation and enantiomeric separation of chiral amine derivatives demand a tailored approach. For rapid screening of synthetic libraries, Chiral SFC provides unmatched throughput. For rigorous absolute configuration assignment, Mosher's Reagent coupled with NMR remains the definitive standard. Conversely, when dealing with complex biological matrices requiring high-sensitivity trace analysis, Marfey's Reagent combined with LC-MS/MS is the most robust solution. By implementing the self-validating protocols outlined above, researchers can ensure absolute confidence in their stereochemical data.
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 7. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to the Safe and Compliant Disposal of (R)-1-Phenylbutan-1-amine hydrochloride
As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest commitment to safety and environmental stewardship. The proper management of chemical waste is a non-negotiable aspect of laboratory excellence. This guide provides a comprehensive, step-by-step protocol for the disposal of (R)-1-Phenylbutan-1-amine hydrochloride, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep and actionable understanding for drug development professionals.
Core Principle: Hazard-Aware Waste Management
(R)-1-Phenylbutan-1-amine hydrochloride, like many amine hydrochlorides used in research and development, must be treated as hazardous waste from the moment it is designated for disposal. Its chemical properties necessitate a disposal pathway that ensures complete destruction and prevents environmental release. The foundational principle is that this compound must never be disposed of via sink or drain, as this can lead to the contamination of waterways and potentially reactive mixtures in the drainage system.[1][2][3] All disposal actions must be in strict accordance with local, state, and federal regulations.[4][5][6]
Hazard Profile and Safety Data Summary
Understanding the specific hazards of a chemical is the first step in managing its waste. Based on data for this compound and structurally similar amine hydrochlorides, we can establish a clear safety profile. This data dictates the necessary handling precautions and disposal requirements.
| Parameter | Key Information |
| GHS Hazard Classification | Skin Corrosion/Irritation (Category 1B/2); Serious Eye Damage/Irritation (Category 1/2); May cause respiratory irritation (Category 3); Harmful if swallowed (Category 4).[2][4][5][7] |
| Signal Word | Danger / Warning.[5][7] |
| Primary Hazard Statements | H302: Harmful if swallowed. H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. H318/H319: Causes serious eye damage / Causes serious eye irritation. H335: May cause respiratory irritation.[4][5][7] |
| Required Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), chemical safety goggles and/or a full-face shield, and a standard laboratory coat are mandatory.[5][7][8] |
| Engineering Controls | All handling of waste, including transfers, should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7] |
| Chemical Incompatibilities | Avoid mixing with strong oxidizing agents and strong acids, as this can cause dangerous reactions.[6] |
| Hazardous Combustion Products | In the event of a fire, toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas may be emitted.[6][8] |
Step-by-Step Laboratory Waste Accumulation Protocol
This protocol details the procedure for safely collecting (R)-1-Phenylbutan-1-amine hydrochloride waste within a laboratory setting, often referred to as a Satellite Accumulation Area (SAA), prior to its removal by waste management professionals.[9]
Step 1: Select a Compatible Waste Container
-
Action: Choose a container that is in good condition, leak-proof, and chemically compatible with amine hydrochlorides. The original product container is often the best choice.[10] Otherwise, a high-density polyethylene (HDPE) or glass container is suitable.
-
Causality: Using an incompatible container can lead to chemical degradation of the container material, resulting in leaks and hazardous spills. Metal containers should be avoided for corrosive materials.[11]
Step 2: Label the Container Correctly and Completely
-
Action: Before any waste is added, affix a hazardous waste label. This label must clearly state the words "Hazardous Waste" and list the full chemical name: "(R)-1-Phenylbutan-1-amine hydrochloride".[9][12] Do not use abbreviations or chemical formulas.
-
Causality: Proper labeling is a critical regulatory requirement that prevents accidental mixing of incompatible chemicals and ensures the safety of all personnel handling the container, from the lab researcher to the final disposal technician.[12]
Step 3: Accumulate Waste Safely
-
Action: Add waste to the container inside a chemical fume hood. Keep the container securely closed at all times, except when actively adding waste.[9][10][11][13] Do not leave a funnel in the opening.
-
Causality: Keeping the container closed prevents the release of vapors into the laboratory environment and minimizes the risk of spills.
Step 4: Segregate and Store Appropriately
-
Action: Store the waste container in a designated, secure satellite accumulation area. This area should be away from heat sources and ignition points.[6][12] Crucially, ensure it is segregated from incompatible chemicals, such as strong oxidizers. Use secondary containment (e.g., a chemical-resistant tray or bin) for liquid waste.[10][13]
-
Causality: Segregation prevents dangerous chemical reactions in the event of a leak or spill. Secondary containment ensures that any potential leaks are captured before they can spread.
Emergency Procedures for Spills and Exposure
Even with careful handling, accidents can occur. A clear, pre-defined emergency plan is essential.
Small Spill Cleanup:
-
Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).[4]
-
Cover the spill with an inert absorbent material like sand, vermiculite, or a chemical sorbent pad.[6][7]
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Clean the spill area with soap and water, and ventilate the area.[4]
-
All cleanup materials, including contaminated gloves and wipes, must be disposed of as hazardous waste.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][7][8]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7][8]
Final Disposal: Professional Management
The final step in the disposal process is the transfer of the accumulated waste to a licensed professional.
-
Action: Once the waste container is full (typically defined as 90% capacity to allow for expansion), contact your institution's Environmental Health & Safety (EHS or EH&S) department to schedule a waste pickup.[13]
-
Causality: EHS professionals are trained to handle, transport, and document hazardous waste in compliance with strict regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[14][15] They will ensure the waste is sent to a certified hazardous waste disposal facility, where it will typically be incinerated at high temperatures in a unit equipped with afterburners and scrubbers to neutralize harmful byproducts.[4]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of (R)-1-Phenylbutan-1-amine hydrochloride waste.
Caption: Decision workflow for the safe disposal of (R)-1-Phenylbutan-1-amine hydrochloride.
References
-
1 - Safety Data Sheet . (2024). chem-supply.com.au. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]
-
How to Manage Chemical Waste Disposal in Academic Labs . (2018). Justrite. [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Laboratory Waste Disposal Safety Protocols . (2024). National Science Teaching Association (NSTA). [Link]
-
MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D . Tri-iso. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth Policy Portal. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . (2025). US EPA. [Link]
-
Hazardous Waste . (2026). US EPA. [Link]
-
Hazardous Waste - EHSO Manual . (2025). University of Oklahoma. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
-
Waste, Chemical, and Cleanup Enforcement . (2025). US EPA. [Link]
-
Guidelines: Handling and Disposal of Chemicals . Purdue Engineering. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals Summary . ASHP. [Link]
-
Management of Hazardous Waste Pharmaceuticals . (2026). US EPA. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tri-iso.com [tri-iso.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. vumc.org [vumc.org]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. justrite.com [justrite.com]
- 15. epa.gov [epa.gov]
Standard Operating Procedure & Safety Matrix: Handling (R)-1-Phenylbutan-1-Amine Hydrochloride
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system rooted in molecular causality. (R)-1-Phenylbutan-1-amine hydrochloride is a highly valuable chiral building block, most notably utilized in the synthesis of deubiquitinase inhibitors such as degrasyn (WP1130), which exhibits potent anti-cancer and antimicrobial properties against multi-resistant Staphylococcus aureus (1)[1]. It is frequently synthesized via engineered transaminases to achieve high enantiomeric purity (2)[2].
However, the very structural features that make it biologically active—a lipophilic phenyl-butyl backbone paired with a polar, water-soluble hydrochloride amine—dictate its hazard profile. When handling this compound, you are managing a hygroscopic, crystalline salt that can easily aerosolize, causing targeted mucosal irritation.
Quantitative Operational & Safety Parameters
To establish a self-validating safety environment, all operational parameters must be quantifiable. Do not proceed with handling if your environment falls outside these verified metrics.
| Parameter | Target Value | Scientific Rationale |
| Fume Hood Face Velocity | 80 – 100 fpm (0.4 – 0.5 m/s) | Prevents aerosolized hydrochloride salt from breaching the sash barrier. |
| Glove Thickness (Nitrile) | ≥ 0.11 mm | Provides an adequate barrier against the polar salt and incidental solvent splash. |
| Glove Breakthrough Time | > 480 minutes | Ensures sustained dermal protection during prolonged synthetic workflows. |
| Storage Humidity | < 30% RH | Prevents hygroscopic degradation and clumping of the hydrochloride salt. |
| Waste pH (Aqueous) | 6.0 – 8.0 | Prevents unwanted exothermic acid-base reactions in the halogenated waste carboy. |
Hazard Profile & Mechanistic Causality
Understanding why a chemical is hazardous is the first step in preventing exposure. The hazards of 1-phenylbutan-1-amine derivatives are well-documented in standard safety data sheets (3)[3].
| GHS Hazard | Classification | Mechanistic Cause |
| H315 | Skin Irritation | The lipophilic phenyl group facilitates dermal penetration, while the amine hydrochloride disrupts localized epidermal pH, causing inflammation. |
| H319 | Serious Eye Irritation | Crystalline dust dissolves rapidly in the aqueous environment of the cornea, causing an immediate, localized acidic shift and cellular damage. |
| H335 | Respiratory Irritation | Inhalation of fine particulates leads to deposition in the respiratory tract. Solvation in mucosal lining fluids causes acute irritation and coughing. |
Core PPE Matrix
| Equipment | Specification | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Powder-free) | Nitrile offers superior resistance to both the polar hydrochloride salt and the organic solvents (e.g., DCM, Methanol) typically used to solvate it. |
| Eye Protection | Snug-fitting Safety Goggles | Standard safety glasses leave gaps. Goggles are required to prevent aerosolized crystalline dust from reaching the ocular mucosa. |
| Body Protection | 100% Cotton Lab Coat | Synthetic fabrics generate static electricity, which attracts charged hydrochloride particulates. Cotton mitigates this electrostatic hazard. |
| Respiratory | Fume Hood (or N95/P100) | Primary handling must occur in a validated fume hood. If bulk transfer outside a hood is unavoidable, particulate respirators are mandatory to block airborne dust. |
Step-by-Step Operational Workflow
This protocol is designed as a self-validating system: each step ensures the safety of the next.
Step 1: Environmental & PPE Verification
-
Action: Verify the fume hood monitor reads between 80–100 fpm. Don nitrile gloves, safety goggles, and a cotton lab coat.
-
Causality: A flow rate below 80 fpm invalidates the aerodynamic boundary, risking inhalation exposure when the reagent bottle is opened.
Step 2: Anti-Static Weighing Protocol
-
Action: Use a grounded, stainless-steel spatula and an anti-static weighing boat. Avoid standard plastic spatulas.
-
Causality: Hydrochloride salts are highly prone to electrostatic charging. A plastic spatula will cause the powder to repel, aerosolize, and contaminate the balance enclosure.
Step 3: In-Hood Solvation
-
Action: Solvate the weighed (R)-1-Phenylbutan-1-amine hydrochloride in your reaction solvent (e.g., Methanol or Dichloromethane) inside the fume hood before transporting it to the main reaction vessel.
-
Causality: Transporting dry, finely milled powder across the laboratory exponentially increases the risk of a spill and aerosolization. Solvating it locks the compound in the liquid phase, neutralizing the dust hazard.
Step 4: Decontamination
-
Action: Wipe down the balance and fume hood surface with a damp (water/isopropanol) paper towel.
-
Causality: Dry sweeping pushes particulates into the air. A damp wipe solubilizes residual salt, ensuring complete removal from the workspace.
Operational Workflow Diagram
Workflow for the safe handling and disposal of (R)-1-Phenylbutan-1-amine HCl.
Spill Response & Waste Disposal Plan
Proper disposal requires strict segregation to avoid environmental discharge and dangerous downstream reactions (4)[4].
Spill Response: If the dry powder is spilled, do not use water initially , as this will rapidly dissolve the salt and spread the contamination into porous surfaces. Instead, gently cover the spill with damp absorbent pads to suppress dust, then carefully sweep it up using non-sparking, anti-static tools. Place the contaminated materials into a sealed, labeled container.
Waste Disposal (Halogenated Route): All organic waste containing (R)-1-Phenylbutan-1-amine hydrochloride must be routed to Halogenated Waste .
-
The Causality: The presence of the chloride counterion ( Cl− ) dictates this routing. If organic mixtures containing chloride ions are incorrectly routed to non-halogenated waste and incinerated at standard temperatures, they can act as precursors for the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Always label the waste carboy explicitly with the presence of amine hydrochlorides.
References
-
Degrasyn exhibits antibiotic activity against multi-resistant Staphylococcus aureus by modifying several essential cysteines. RSC Publishing. Available at: [Link]
-
Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. ResearchGate. Available at:[Link]
Sources
- 1. Degrasyn exhibits antibiotic activity against multi-resistant Staphylococcus aureus by modifying several essential cysteines - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09204H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. lgcstandards.com [lgcstandards.com]
- 4. zycz.cato-chem.com [zycz.cato-chem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
